Oleic diethanolamide
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h9-10,24-25H,2-8,11-21H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMBTLLQQJBUOO-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026563 | |
| Record name | Oleic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
93-83-4 | |
| Record name | Oleic acid diethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleic acid diethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, C18-unsatd., N,N-bis(hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-bis(2-hydroxyethyl)oleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEIC DIETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C1I3E441Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of Oleic Diethanolamide Formation
Chemical Amidation Pathways Chemical synthesis of oleic diethanolamide typically proceeds through amidation reactions, involving the formation of an amide bond between the carboxyl group of a fatty acid derivative and the amino group of diethanolamine (B148213).
Catalytic Strategies in Chemical Synthesis Catalysts play a crucial role in enhancing the efficiency and selectivity of chemical amidation reactions for this compound synthesis.
Evaluation of Catalyst Efficiency and Selectivity The efficiency of catalysts in this compound synthesis is evaluated based on factors such as conversion rate and selectivity towards the desired product. For example, the amidation reaction of methyl esters with diethanolamine over a K₂CO₃/zeolite catalyst has been reported to effectively produce diethanolamide surfactant with a high yield and selectivity towards the methyl oleate (B1233923) derivative.researchgate.netStudies have shown that using a NaOH catalyst in the amidation of methyl esters with diethanolamine can lead to higher conversion rates compared to reactions without a catalyst, with the conversion being directly proportional to the catalyst concentration.atlantis-press.comThe optimal concentration of NaOH catalyst was found to be 5% for the formation of diethanolamide.atlantis-press.com
Data Table 1: Effect of NaOH Catalyst Concentration on Diethanolamide Conversion (Example Data)
| NaOH Catalyst Concentration (%) | Conversion (%) |
| 0 | Lower |
| 5 | Higher |
Research findings indicate that using heterogeneous catalysts like CaO in the amidation of fatty acid methyl ester from coconut oil with diethanolamine can be an attractive option due to their potential for cost-effectiveness, ease of separation, and recyclability. rasayanjournal.co.in The stirring speed and catalyst concentration can influence the conversion, with optimal conversion observed at specific conditions. rasayanjournal.co.in
Enzymatic Synthesis Approaches Enzymatic synthesis offers a milder and more environmentally friendly approach to producing fatty diethanolamides compared to traditional chemical methods that often require high temperatures and pressures.rasayanjournal.co.inresearchgate.netdost.gov.phLipases, as biocatalysts, have been successfully employed for the amidification of fatty acids, including oleic acid, with diethanolamine.orientjchem.orgrasayanjournal.co.inresearchgate.netsemanticscholar.org
Enzymatic synthesis can be carried out under solvent-free conditions or in the presence of solvents like n-hexane or tert-amyl alcohol. orientjchem.orgresearchgate.netresearchgate.netarpnjournals.org Studies have focused on optimizing enzymatic synthesis conditions, including temperature, reaction time, enzyme amount, and substrate molar ratio, to maximize conversion rates. orientjchem.orgrasayanjournal.co.inresearchgate.netresearchgate.net For instance, using immobilized lipase (B570770) from Thermomyces lanuginosus (Lipozyme TL IM) for the synthesis of fatty diethanolamide from Calophyllum inophyllum kernel oil (which contains oleic acid) achieved a yield of 44% under optimal conditions (oil to diethanolamine ratio of 1:5 g:mmol, 0.05 g enzyme, 40°C, 2 h). rasayanjournal.co.in Another study utilizing purified lipase from thermotolerant Bacillus subtilis TTP-06 reported a maximum oleic acid conversion of 92.64% under specific conditions (1 mM oleic acid, 10 mM diethanolamine, n-hexane solvent, 30 µg lipase, 55°C, 18 h). researchgate.net
Data Table 2: Examples of Enzymatic Synthesis Conditions and Conversion Rates
| Enzyme Source | Substrate Molar Ratio (DEA/OA) | Temperature (°C) | Reaction Time (h) | Solvent | Conversion (%) | Reference |
| Immobilized lipase (Lipozyme TL IM) | 5:1 (g:mmol oil:DEA) | 40 | 2 | None | 44 | rasayanjournal.co.in |
| Purified lipase (Bacillus subtilis) | 10:1 (mM DEA:OA) | 55 | 18 | n-hexane | 92.64 | researchgate.net |
| Immobile lipase | 7:1 (mol DEA/OA) | 70 | 24 | Solvent-free | 61.35 | researchgate.net |
| Commercial lipase (Candida antarctica) | Not specified | Not specified | Not specified | Solvent | 78.01 | researchgate.net |
Enzymatic reactions are typically carried out at lower temperatures and pressures compared to chemical catalysis. rasayanjournal.co.in While enzymatic synthesis under solvent-free conditions might result in lower conversion rates compared to using a solvent, it offers a cleaner and potentially more easily implemented process. researchgate.net The gradual addition of the amine substrate in enzymatic synthesis can help minimize the formation of highly viscous ion pairs between the amine and fatty acid. researchgate.net
Biocatalysis with Immobilized Lipase
Immobilized lipases are widely employed as biocatalysts in the synthesis of fatty diethanolamides, including this compound. rasayanjournal.co.inorientjchem.orgresearchgate.netorientjchem.org Lipases catalyze the amidation reaction, offering advantages such as shorter reaction times and lower temperatures compared to chemical synthesis. rasayanjournal.co.in Studies have successfully utilized immobilized lipases, such as Thermomyces lanuginosus immobilized lipase (Lipozyme TL IM) and lipase from Candida antarctica, for the synthesis of fatty diethanolamides from various oil sources or pure fatty acids like oleic acid. rasayanjournal.co.inorientjchem.orgresearchgate.netorientjchem.org
The enzymatic synthesis typically involves reacting oleic acid or a triglyceride source rich in oleic acid with diethanolamine in the presence of the immobilized lipase. rasayanjournal.co.inorientjchem.orgorientjchem.orgresearchgate.net The use of immobilized enzymes facilitates their recovery and reuse, contributing to the economic viability of the process.
Optimization of Enzymatic Reaction Parameters
Optimizing reaction parameters is crucial for achieving high conversion rates and yields in the enzymatic synthesis of this compound. Several factors significantly influence the efficiency of the biocatalytic process. orientjchem.orgresearchgate.netresearchgate.net
Temperature Profiles and Their Impact on Conversion
Temperature plays a critical role in enzymatic reactions, affecting enzyme activity and stability. Studies have investigated the effect of temperature on the conversion of oleic acid to this compound. For instance, research on the synthesis of fatty diethanolamide from Calophyllum inophyllum kernel oil using Lipozyme TL IM found an optimum reaction temperature of 40°C. rasayanjournal.co.innih.govjst.go.jp Another study focusing on the solvent-free enzymatic synthesis of oleoyl-diethanolamide reported an optimum temperature of 70°C for a specific immobilized lipase, achieving a conversion of 61.35%. researchgate.netresearchgate.net Research utilizing Response Surface Methodology (RSM) for optimizing the synthesis of fatty amide surfactants from oleic acid catalyzed by immobilized lipase indicated an optimal temperature range of 60-65°C for achieving maximum oleic acid conversion of up to 78.01%. orientjchem.orgorientjchem.org
| Temperature (°C) | Observed Conversion/Yield (%) | Enzyme | Source Material | Citation |
| 40 | 44 | Lipozyme TL IM | Calophyllum inophyllum oil | rasayanjournal.co.in |
| 40 | 56-60 | Lypozyme | Terminalia catappa oil | nih.govjst.go.jp |
| 70 | 61.35 | Immobile lipase | Oleic acid, Diethanolamine | researchgate.netresearchgate.net |
| 60-65 | 78.01 | Immobilized lipase | Oleic acid, Diethanolamine | orientjchem.orgorientjchem.org |
Substrate Molar Ratios (e.g., Oleic Acid:Diethanolamine)
The molar ratio of substrates, specifically oleic acid (or triglyceride) to diethanolamine, significantly impacts the reaction equilibrium and conversion. Different optimal ratios have been reported depending on the enzyme and source material used. For the synthesis from Calophyllum inophyllum kernel oil, an optimum ratio of oil to diethanolamine was found to be 1:5 (g:mmol), resulting in a 44% yield. rasayanjournal.co.innih.govjst.go.jp In the solvent-free enzymatic synthesis of oleoyl-diethanolamide from oleic acid and diethanolamine, a high DEA/OA molar ratio of 7 was found to be optimal, where diethanolamine also served as a solvent. researchgate.netresearchgate.net Another study on fatty amide synthesis from oleic acid and diethanolamine using immobilized lipase suggested an optimal molar ratio of diethanolamine to oleic acid in the range of 1:1 to 3:1, achieving up to 78.01% conversion. orientjchem.orgresearchgate.netorientjchem.org Research on biodegradable oleic acid diethanolamide surfactants for water stabilization in diesel storage tanks found that a 1:1 ratio of oleic acid to diethanolamine achieved a clear emulsion, demonstrating higher efficacy in water emulsification. researchgate.netias.ac.in Discrepancies in optimal molar ratios can arise from differing goals, such as minimizing free diethanolamine content or optimizing for cost efficiency.
| Substrate Ratio (OA:DEA) | Observed Conversion/Yield (%) | Enzyme | Source Material | Citation |
| 1:5 (g:mmol oil:DEA) | 44 | Lipozyme TL IM | Calophyllum inophyllum oil | rasayanjournal.co.innih.govjst.go.jp |
| 1:7 (mol OA:DEA) | 61.35 | Immobile lipase | Oleic acid, Diethanolamine | researchgate.netresearchgate.net |
| 1:1 to 1:3 (mol OA:DEA) | 78.01 | Immobilized lipase | Oleic acid, Diethanolamine | orientjchem.orgresearchgate.netorientjchem.org |
| 1:1 (mol OA:DEA) | - | - | Oleic acid, Diethanolamine | researchgate.netias.ac.in |
Enzyme Loading and Activity
The amount and activity of the immobilized lipase biocatalyst directly influence the reaction rate and conversion efficiency. Higher enzyme loading generally leads to increased conversion rates, although an optimal level exists beyond which further increases may not be cost-effective or may even hinder the reaction due to mass transfer limitations. In the synthesis from Calophyllum inophyllum kernel oil, an optimum enzyme amount of 0.05 g was reported for a specific reaction scale. rasayanjournal.co.in For the solvent-free enzymatic synthesis of oleoyl-diethanolamide, an optimal enzyme amount of 12% (wt/wt of oleic acid) was determined. researchgate.netresearchgate.net Studies optimizing fatty amide synthesis from oleic acid indicated that an enzyme amount in the range of 5-9% (wt/wt of oleic acid) could achieve high conversion rates. orientjchem.orgresearchgate.netorientjchem.org
| Enzyme Amount (% wt/wt OA) | Observed Conversion/Yield (%) | Enzyme | Source Material | Citation |
| 0.05 g (for specific scale) | 44 | Lipozyme TL IM | Calophyllum inophyllum oil | rasayanjournal.co.in |
| 12 | 61.35 | Immobile lipase | Oleic acid, Diethanolamine | researchgate.netresearchgate.net |
| 5-9 | 78.01 | Immobilized lipase | Oleic acid, Diethanolamine | orientjchem.orgresearchgate.netorientjchem.org |
Reaction Time Kinetics
Reaction time is a critical parameter that determines the extent of conversion. Enzymatic reactions are typically faster than uncatalyzed reactions. rasayanjournal.co.in Studies have investigated the optimal reaction time for the synthesis of this compound. For the synthesis from Calophyllum inophyllum kernel oil, an optimum incubation time of 2 hours was reported. rasayanjournal.co.innih.govjst.go.jp In the solvent-free enzymatic synthesis of oleoyl-diethanolamide, an optimal reaction time of 24 hours was found to achieve maximum conversion under the tested conditions. researchgate.netresearchgate.net Research on optimizing fatty amide synthesis also considered reaction time as a significant factor influencing conversion. orientjchem.orgresearchgate.net
| Reaction Time (h) | Observed Conversion/Yield (%) | Enzyme | Source Material | Citation |
| 2 | 44 | Lipozyme TL IM | Calophyllum inophyllum oil | rasayanjournal.co.innih.govjst.go.jp |
| 24 | 61.35 | Immobile lipase | Oleic acid, Diethanolamine | researchgate.netresearchgate.net |
| 48 | - | Immobilized lipase | Oleic acid, Diethanolamine | orientjchem.orgorientjchem.org |
Solvent-Free Systems in Enzymatic Synthesis
Conducting enzymatic synthesis in solvent-free systems offers several advantages, including reduced environmental impact and simplified downstream processing. researchgate.net Studies have explored the enzymatic synthesis of this compound under solvent-free conditions. In such systems, one of the substrates, often diethanolamine, can act as a solvent, especially when used in excess. researchgate.net While solvent-free conditions can be effective, sometimes the conversion might be slightly lower compared to reactions conducted in the presence of a solvent. researchgate.netresearchgate.net For example, one study reported a 61.35% conversion in a solvent-free system compared to 78% conversion using a solvent. researchgate.netresearchgate.net Despite this, solvent-free enzymatic synthesis remains an attractive option due to its environmental and economic benefits. researchgate.net
Comparative Analysis of Enzymatic versus Chemical Routes
This compound can be synthesized through both chemical and enzymatic routes. The traditional chemical synthesis involves the condensation of oleic acid with diethanolamine at high temperatures, often around 180-182°C, under a nitrogen atmosphere, with continuous removal of water to drive the reaction towards product formation. atamanchemicals.comatamankimya.comatamanchemicals.comprepchem.com This method can lead to the formation of by-products, including esters. atamanchemicals.comatamankimya.com
Enzymatic synthesis, on the other hand, utilizes lipases as biocatalysts and is typically carried out under milder reaction conditions, such as lower temperatures (e.g., 55-70°C) and atmospheric pressure. researchgate.netdost.gov.phresearchgate.net This approach is considered a greener alternative due to lower energy requirements and reduced by-product formation. researchgate.net Studies have shown that immobilized lipases can effectively catalyze the amidification of oleic acid with diethanolamine. researchgate.netorientjchem.org While chemical synthesis can offer faster reaction rates and potentially higher yields under optimized conditions, enzymatic synthesis is favored for its energy efficiency and reduced environmental impact. researchgate.netresearchgate.net The choice between enzymatic and chemical synthesis often depends on factors such as desired purity, cost considerations, and environmental concerns. researchgate.netgoogle.com
Reaction Kinetics and By-Product Formation
The reaction kinetics of this compound formation are influenced by various parameters, including temperature, reactant molar ratio, catalyst presence, and reaction time. researchgate.netorientjchem.org The amidation reaction is reversible, and removing the co-product (water in the case of fatty acid and amine reaction, or methanol (B129727) in the case of fatty acid methyl ester and amine reaction) can shift the equilibrium towards product formation and improve conversion rates. orientjchem.orggoogle.comacs.org
Monitoring Reaction Progress and Conversion Rates
Reaction progress and conversion rates in this compound synthesis can be monitored using various analytical techniques. The conversion of oleic acid can be determined to assess the efficiency of the reaction. researchgate.netorientjchem.org Techniques such as chromatography (HPLC and GC-MS) can be used to monitor the reaction progress and the formation of products and by-products. Fourier Transform Infrared (FTIR) spectroscopy is also employed to confirm the formation of the amide bond, which is a key functional group in this compound. researchgate.netresearchgate.net
Studies have investigated the influence of different parameters on conversion rates. For instance, in enzymatic synthesis using immobilized lipase, increasing enzyme concentration and reaction time have been shown to significantly enhance conversion rates. Response Surface Methodology (RSM) has been successfully applied to optimize reaction conditions, such as enzyme amount, substrate molar ratio, and temperature, to achieve maximum oleic acid conversion. researchgate.netorientjchem.org Optimal conditions for enzymatic synthesis have been reported to yield conversion rates up to 78.01% in solvent-based systems and 61.35% in solvent-free systems. researchgate.net Higher conversion rates of up to 92.64% have been reported with purified lipase under optimized conditions. researchgate.net
Investigation of Ester and Amine By-Product Generation
The synthesis of this compound can lead to the formation of by-products, primarily esters and unreacted amines. atamanchemicals.comatamankimya.comgoogle.com In the reaction between fatty acids and diethanolamine, the primary reaction forms the amide, but esterification between the carboxylic acid and the hydroxyl groups of diethanolamine can also occur, leading to the formation of amino-ester by-products. atamanchemicals.comatamankimya.com Unreacted diethanolamine can also be present in the final product. google.com The presence of these by-products can affect the purity and performance of the this compound. google.com
Controlling reaction parameters such as temperature and reactant molar ratio can help minimize by-product formation. For example, using a mild temperature range (70-80°C) in the reaction between fatty acid methyl ester and diethanolamine has been shown to limit the occurrence of overcondensates and esters with free amine. acs.org Using an excess of diethanolamine in the synthesis can help reduce the content of free amine in the final product.
Purification Methodologies for Reaction Mixtures
Purification of the reaction mixture is often necessary to obtain this compound with desired purity and to remove unreacted starting materials and by-products. Various purification methodologies can be employed.
One common method involves washing the crude product with water to remove water-soluble impurities, such as unreacted diethanolamine. google.com Solvent extraction techniques can also be used to eliminate unreacted species. mdpi.com For instance, purification using solvent extraction with saturated NaCl solution and hexane (B92381) has been reported. mdpi.com Crystallization methods have also been explored for purifying fatty acid monoethanolamides, which could potentially be adapted for diethanolamides, offering a simpler alternative to chromatography for industrial production. google.com Achieving a low content of free diethanolamine in the final product, typically less than 1%, is often a purification goal. google.com
Process Intensification and Scale-Up Considerations in this compound Synthesis
Process intensification in this compound synthesis aims to enhance efficiency, reduce reaction time, and improve product yield, often with a focus on sustainability and cost-effectiveness. researchgate.netacs.org Techniques such as the removal of by-products during the reaction can significantly shift the equilibrium and increase conversion. google.comacs.org For example, vacuum stripping or inert gas stripping of methanol in the reaction between fatty acid methyl ester and diethanolamine can intensify the process. acs.orgacs.org
Scale-up of this compound synthesis involves transitioning from laboratory-scale reactions to larger industrial production volumes. Considerations for scale-up include reactor design, heat and mass transfer, and maintaining optimal reaction conditions across larger batches. acs.orgias.ac.in Enzymatic synthesis, while offering benefits like milder conditions, can present challenges in scale-up related to enzyme stability at higher temperatures and the viscosity of the reaction mixture, particularly when using excess diethanolamine. Solutions to these challenges include immobilizing enzymes for improved reusability and stability, and strategies like gradual addition of diethanolamine or using solvent-free systems to manage viscosity.
The economic viability of scale-up depends on factors such as raw material costs, catalyst efficiency, and the effectiveness of purification methods. researchgate.netgoogle.comias.ac.in Ongoing research focuses on developing improved production methods that minimize environmental impact and enhance the functionality and purity of this compound for various industrial applications. datainsightsmarket.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6366408 thegoodscentscompany.com, 5371728 nih.gov |
| Oleic acid | 445639 dsmz.defishersci.cafishersci.caciteab.comrqbchemical.com |
| Diethanolamine | 8113 wikipedia.orguni.lufishersci.ptfishersci.caatamankimya.comfishersci.be |
| Methyl oleate | 5362663 |
| Sodium methoxide (B1231860) | 6317 |
| Potassium carbonate | 6356 |
| Methanol | 887 |
| Water | 962 |
| n-Hexane | 8058 |
| Acetic anhydride (B1165640) | 8012 |
| Sodium chloride | 5234 |
| Hydrogen sulfide | 303 |
| Carbon dioxide | 280 |
| Monoethanolamine | 700 |
| Methylamine | 632 |
| Ethylene oxide | 9086 |
| Morpholine | 7979 |
| Novozym 435 | Not applicable (enzyme blend) |
| Lipase | Not applicable (enzyme class) |
Interactive Data Tables
Based on the search results, here are some potential interactive data tables that could be generated:
Table 1: Conventional Chemical Synthesis Parameters and Outcomes
| Reactants | Molar Ratio (Oleic Acid:Diethanolamine) | Temperature (°C) | Time (hours) | Atmosphere | Notes | Source |
| Oleic acid, Diethanolamine | Equimolar | 182 | 2 | Nitrogen | Water removed, significant ester formed | atamanchemicals.comprepchem.com |
| Oleic acid, Diethanolamine | 1:3 | 70-170 | - | - | Catalyst (K₂CO₃) used, 61-78% conversion | |
| Oleic acid, Diethanolamine | 1:1 (common), Excess DEA possible | 160-182 | 2-3 | - | Water removal, alkaline catalysts | |
| Fatty acid methyl ester, Diethanolamine | 1:1.06 | 70-80 | - | - | Sodium methoxide catalyst, mild temp to limit byproducts | acs.org |
Table 2: Enzymatic Synthesis Parameters and Conversion Rates
| Enzyme Type | System | Temperature (°C) | Time (hours) | Substrate Molar Ratio (DEA:OA) | Enzyme Amount (% wt/wt OA) | Conversion Rate (%) | Notes | Source |
| Immobilized lipase | Solvent-free | 70 | 24 | 7:1 | 12 | 61.35 | DEA acts as solvent, gradual addition helps with viscosity | researchgate.net |
| Immobilized lipase | Solvent (e.g., n-hexane) | 60-65 | 48 | 1:1 to 3:1 | 5-9 | Up to 78.01 | Optimized using RSM | orientjchem.org |
| Purified lipase (Bacillus subtilis TTP-06) | Solvent (n-hexane) | 55 | 18 | 10:1 (mM) | 30 µg (0.478 Units) | 92.64 ± 0.62 | Optimized parameters | researchgate.net |
| Novozym 435 | Acetonitrile (B52724) | 50 | 6 | - | - | Complete conversion (for lauric acid) | Reaction rate increased at 70°C | dost.gov.ph |
Table 3: By-products and Purification Methods
| By-product Type | Common Occurrence in Synthesis Method | Potential Purification Method(s) | Goal of Purification | Source |
| Ester (Amino-ester) | Chemical synthesis | - | Improve product purity | atamanchemicals.comatamankimya.com |
| Unreacted Diethanolamine | Chemical and enzymatic synthesis | Washing with water, Solvent extraction | Reduce free amine content (< 1%) | google.commdpi.com |
| Methanol | Reaction with fatty acid methyl ester | Vacuum stripping, Inert gas stripping | Shift equilibrium, improve conversion | acs.orgacs.org |
| Overcondensates | High-temperature reactions | - | Limit occurrence by controlling temp | acs.org |
These tables are illustrative and can be made interactive in a suitable digital format.
Advanced Spectroscopic Characterization and Structural Elucidation of Oleic Diethanolamide
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in oleic diethanolamide by analyzing the vibrations of chemical bonds upon absorption of infrared radiation. atlantis-press.commdpi.com The resulting spectrum provides characteristic absorption bands corresponding to specific bonds within the molecule.
Identification of Amide Bond Formation
The formation of the amide bond in this compound is a key structural feature confirmed by FTIR spectroscopy. The stretching vibrations of the amide carbonyl (C=O) typically appear as strong absorption bands in the range of 1620 to 1655 cm⁻¹. mdpi.comatlantis-press.comnih.govresearchgate.netfigshare.com Additionally, the stretching vibrations of the C-N bond within the amide group are observed around 1465 cm⁻¹. mdpi.comatlantis-press.comresearchgate.netfigshare.com The absence of a band around 1550 cm⁻¹, which corresponds to the angular vibration of the N-H group, further confirms the formation of a tertiary amide, characteristic of diethanolamides. mdpi.com
Below is a table summarizing characteristic FTIR peaks related to the amide bond in this compound:
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |
| Amide C=O | Stretching | 1620 - 1655 |
| Amide C-N | Stretching | ~1465 |
| N-H (Absence indicates tertiary amide) | Angular Vibration | ~1550 (Absence) |
Analysis of Hydroxyl and C-O Stretching Vibrations
This compound contains hydroxyl (-OH) groups originating from the diethanolamine (B148213) component. FTIR spectra show a broad band around 3400 cm⁻¹ attributed to the stretching modes of the O-H groups. mdpi.comnih.gov The stretching vibrations of the C-O bond in the primary alcohol groups are typically observed in the region of 1065 to 1120.50 cm⁻¹. mdpi.comatlantis-press.comresearchgate.netfigshare.com
Below is a table summarizing characteristic FTIR peaks related to hydroxyl and C-O groups in this compound:
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |
| O-H | Stretching | ~3400 (Broad band) |
| C-O | Stretching | 1065 - 1120.50 |
Other characteristic peaks observed in the FTIR spectrum of this compound include asymmetrical and symmetrical stretching vibrations of the -CH₂ and -CH₃ groups from the long fatty acid chain, appearing around 2924 and 2854 cm⁻¹, respectively. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the this compound molecule. By analyzing the chemical shifts and coupling patterns of atomic nuclei (¹H and ¹³C), the structural conformation and carbon skeleton can be elucidated.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Conformation
Below is a table summarizing characteristic ¹H NMR peaks reported for this compound:
| Proton Environment | Chemical Shift (δ, ppm) |
| Terminal -CH₃ | ~0.89 |
| -CH₂ (long fatty chain) | ~1.27 |
| -CH₂ adjacent to amide C=O | ~2.4 |
| -CH₂ near hydroxyl group | ~3.9 |
| -C=C- (vinylic protons) | ~5.35 |
| -CH₂ adjacent to amide nitrogen | ~3.53 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. mdpi.com By analyzing the chemical shifts of the carbon nuclei, the presence of different carbon environments can be identified. Techniques like Attached Proton Test (APT) ¹³C NMR can further differentiate between methyl, methylene, methine, and quaternary carbons. mdpi.com The ¹³C NMR spectrum confirms the carbon framework consistent with the structure of this compound, including the carbonyl carbon of the amide group and the carbons of the fatty acid chain and the diethanolamine moiety. The absence of signals corresponding to the methyl ester group of the starting material (methyl oleate) can confirm the completion of the reaction. mdpi.com
Advanced NMR Techniques for Molecular Architecture
While standard ¹H and ¹³C NMR provide significant structural details, advanced NMR techniques can offer deeper insights into the molecular architecture and conformation of complex molecules like this compound. Although specific detailed applications of advanced techniques solely for the molecular architecture of this compound are not extensively detailed in the provided sources, the complexity introduced by factors such as restricted rotation around the amide bond in related fatty amides suggests that techniques like 2D NMR (e.g., COSY, HSQC, HMBC) could be valuable for complete signal assignment and understanding spatial relationships between nuclei. rsc.org These advanced methods can help to fully elucidate the complex molecular architecture and conformational preferences in different environments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry is a powerful technique used to determine the molecular weight of a compound and gain insights into its structure through the analysis of fragmentation patterns.
GC-MS is utilized for the separation and identification of components in a mixture, including fatty acid diethanolamides like ODEA. This technique involves separating volatile or semi-volatile compounds by Gas Chromatography before they are introduced into a Mass Spectrometer for detection and structural characterization. GC-MS analysis can help identify the types of fatty diethanolamides present in a sample, often by comparing retention times and fragmentation patterns with standards. rasayanjournal.co.inthescipub.com For instance, GC-MS has been used to identify oleyldiethanolamide in synthesized fatty diethanolamide mixtures. rasayanjournal.co.innih.gov Derivatization, such as trimethylsilylation, is sometimes necessary for GC-MS analysis of fatty diethanolamides to prevent thermal degradation and allow for proper elution and detection. thescipub.comnih.gov Predicted GC-MS spectra for compounds like lauroyl diethanolamide (a related fatty acid diethanolamide) are available, showing characteristic fragmentation patterns. foodb.ca
LC-MS is another hyphenated technique valuable for analyzing less volatile or thermally labile compounds such as fatty diethanolamides. thescipub.com It couples the separation capabilities of Liquid Chromatography with the detection and structural information provided by Mass Spectrometry. LC-MS analysis can be used to determine the molecular weights of fatty diethanolamides and provide structural elucidation through the analysis of fragment ions. thescipub.com Studies have employed LC-MS to identify the molecular weights of various fatty diethanolamide compounds. thescipub.com Untargeted LC-MS/MS analysis has also been used in broader metabolomic studies where compounds like diethanolamine and oleic acid were detected. springermedizin.de
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a compound, offering insights into its chemical structure and bonding. While FTIR is commonly used for characterizing fatty diethanolamides, Raman spectroscopy is also applicable, particularly for studying the hydrocarbon chains and double bonds present in molecules like ODEA. spectroscopyonline.com Raman spectroscopy is well-suited for analyzing fats and oils due to the polarizability of their C-H and C-C bonds. spectroscopyonline.com Characteristic vibrational bands in Raman spectra can be correlated with specific functional groups and structural features, such as carbon-carbon double bonds in fatty acid chains. mdpi.com Studies on fatty acids have shown that Raman spectroscopy can provide information about the degree of unsaturation. mdpi.comnih.gov While direct specific data for Raman analysis of this compound was not extensively found, Raman spectroscopy has been used to monitor chemical speciation in related systems involving diethanolamine. sigmaaldrich.com Raman spectra for fatty acid diethanolamide are available in spectral databases. spectrabase.com
X-ray Diffraction (XRD) in Related Systems
X-ray Diffraction (XRD) is a technique primarily used to determine the crystallographic structure of solid materials. While this compound is typically a liquid atamanchemicals.com, XRD can be relevant in the study of related systems or formulations where ODEA might interact with solid phases, such as in the formation of complexes or in studies involving solid carriers. For example, XRD has been used to characterize the intercalation of cocamide diethanolamine (a similar fatty acid diethanolamide) into swellable clay materials, providing information about the layered structure and the arrangement of the diethanolamide molecules within the clay interlayers. mdpi.com XRD analysis helps to understand the structural changes and interactions occurring in such composite materials. mdpi.comresearchgate.net
Summary of Spectroscopic Data Points:
| Technique | Application to this compound (or related FADs) | Key Findings/Information Provided | Source Index |
| GC-MS | Identification of fatty diethanolamide types | Identification of oleyldiethanolamide; analysis of fragmentation patterns; requires derivatization | rasayanjournal.co.inthescipub.comnih.gov |
| LC-MS | Molecular weight determination; structural elucidation | Identification of molecular weights of fatty diethanolamides | thescipub.com |
| Raman | Analysis of molecular vibrations; structural insights | Applicable to hydrocarbon chains and double bonds; characteristic bands for fatty acids | spectroscopyonline.commdpi.com |
| XRD | Structural analysis in related solid systems | Characterization of intercalation in clay composites (using cocamide DEA as example) | mdpi.com |
Detailed Research Findings:
Research utilizing GC-MS has successfully identified oleyldiethanolamide as a component in synthesized fatty diethanolamide mixtures derived from sources rich in oleic acid, such as Calophyllum inophyllum L. kernel oil and Terminalia catappa L. kernel oil. rasayanjournal.co.innih.gov GC-MS analysis relies on comparing the retention times and fragmentation patterns of the synthesized product with those of known standards to confirm the identity of the diethanolamide species. rasayanjournal.co.in For accurate GC-MS analysis, particularly for fatty diethanolamides, derivatization techniques like silylation are often employed to enhance volatility and thermal stability, preventing degradation during the chromatographic process. thescipub.comnih.gov
LC-MS has been applied to characterize fatty diethanolamides, enabling the determination of their molecular weights. thescipub.com This technique is particularly useful for analyzing mixtures of fatty diethanolamides, including those with different fatty acid chain lengths and degrees of unsaturation. thescipub.com LC-MS provides complementary information to GC-MS, especially for compounds that are less amenable to gas-phase separation without extensive derivatization. thescipub.com
Raman spectroscopy, while not as commonly cited for direct ODEA analysis as FTIR, holds potential for characterizing the vibrational modes associated with the oleic acid portion of the molecule, particularly the C=C double bond and the long hydrocarbon chain. spectroscopyonline.commdpi.com Studies on fatty acids demonstrate that Raman spectra exhibit characteristic peaks whose intensities and positions can provide information about the degree of unsaturation and the presence of specific fatty acid isomers. mdpi.com
In the context of solid-state interactions or formulations, XRD has been used to investigate the structural arrangement of fatty diethanolamides in composite materials. For instance, the intercalation of cocamide diethanolamine into montmorillonite (B579905) clay has been characterized by XRD, revealing changes in the clay's basal spacing upon intercalation and providing insights into the orientation and packing of the diethanolamide molecules within the clay layers. mdpi.com This demonstrates the utility of XRD in understanding the solid-state behavior and interactions of fatty diethanolamides in relevant systems.
Data Tables:
| Technique | Analyte (Example) | Key Data Points (Example) |
| GC-MS | Oleyldiethanolamide | Retention Time (e.g., 35.57 min), Characteristic fragment ions (m/z values) |
| LC-MS | Fatty Diethanolamides | Molecular Weights (e.g., [M+H]+ ions), Fragment ions for structural confirmation |
| Raman | Oleic Acid (component) | Characteristic peaks (e.g., C=C stretch ~1655 cm⁻¹, C-H vibrations ~2850-2950 cm⁻¹) |
| XRD | CDEA-Montmorillonite | Basal spacing of clay layers (e.g., change from pristine clay to intercalated complex) |
Chromatographic Analysis for Purity and Compositional Assessment of Oleic Diethanolamide
High-Performance Liquid Chromatography (HPLC) for Compound Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fatty acid diethanolamides, offering a convenient method for separation without requiring derivatization in some cases. HPLC can separate major non-epoxidized diethanolamide compounds, such as those derived from capric (C10:0), lauric (C12:0), myristic (C14:0), palmitic (C16:0), stearic (C18:0), and oleic (C18:1) acids. thescipub.comresearchgate.net
Studies have utilized reverse-phase HPLC columns, such as the SGE ODS-2, with mobile phases typically consisting of mixtures of acetonitrile (B52724) and water. researchgate.netsielc.com For instance, a mobile phase composition of acetonitrile:water (90:10 v/v) at a flow rate of 1.5 mL/minute has been reported for the separation of alkyldiethanolamides. researchgate.net The detection of these compounds is often achieved using a UV detector, commonly at a wavelength of 213 nm. researchgate.net
While HPLC is effective for separating non-epoxidized fatty diethanolamides, complete separation of epoxidized forms may present challenges, and different solvent systems or column types might be required for their analysis. thescipub.com HPLC methods can be coupled with Mass Spectrometry (LC-MS) for the identification of separated components based on their molecular weights. thescipub.com This hyphenated technique is valuable for analyzing fatty diethanolamides synthesized from natural triacylglycerols and diethanolamine (B148213). thescipub.com
Research findings indicate that HPLC can be used to determine the percentage compositions of different fatty acid diethanolamides in a synthesized mixture. For example, in one study analyzing alkyldiethanolamides synthesized from Calophyllum inophyllum kernel oil, HPLC analysis revealed the presence of linoleoyl diethanolamide (46-49%), oleoyl (B10858665) diethanolamide (27-29%), palmitoyl (B13399708) diethanolamide (11-14%), and stearoyl diethanolamide (9-11%). researchgate.net
Table 1: Typical HPLC Conditions for Alkyldiethanolamide Separation
| Parameter | Value |
| Column Type | Reverse Phase (e.g., ODS-2) |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 1.5 mL/minute |
| Detector | UV |
| Wavelength | 213 nm |
Gas Chromatography (GC) for Volatile Components and Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile components and derivatives of fatty acid diethanolamides. GC methods have been developed for determining residual diethanolamine (DEA) in fatty acid diethanolamides, which is a common impurity. scispace.comnih.gov These methods often utilize capillary columns, such as wide-bore methyl silicone (Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (SPB-5) columns, coupled with Flame Ionization Detection (FID). scispace.comnih.gov
GC analysis can provide a more comprehensive separation of reaction mixtures compared to HPLC, allowing for the identification of non-epoxidized and epoxidized fatty diethanolamides, as well as by-products like glycerol (B35011) and unreacted diethanolamine. thescipub.com GC-MS is particularly useful for elucidating the chemical structures of these compounds, including epoxidized diethanolamides. thescipub.com
One limitation of GC analysis for fatty diethanolamides is their relatively low volatility and potential for thermal degradation at the high temperatures typically used in GC injectors. thescipub.comnih.gov To overcome this, derivatization techniques are often employed to convert the polar and less volatile diethanolamides into more volatile and thermally stable derivatives. thescipub.comnih.gov
Analysis of Trimethylsilyl Derivatives for Enhanced Volatility
Trimethylsilyl (TMS) derivatization is a common approach used to enhance the volatility of fatty acid diethanolamides and related compounds for GC analysis. thescipub.comnih.govchemistry-chemists.com By reacting the hydroxyl and amine groups with silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), the polarity of the molecules is reduced, making them more amenable to GC separation. chemistry-chemists.comsci-hub.se
GC analysis of TMS derivatives allows for the identification and quantification of various components in the reaction mixture, including different fatty acid diethanolamides (e.g., C6:0, C8:0, C10:0, C12:0, C14:0, C16:0, C18:2, C18:1, C18:0 diethanolamides, and their epoxidized forms), as well as glycerol, DEA, fatty acids, monoglycerides, and diglycerides. chemistry-chemists.com GC-MS analysis of TMS derivatives provides structural information through the fragmentation patterns of the silylated molecules. thescipub.comchemistry-chemists.com
Studies have demonstrated the effectiveness of GC-MS analysis of TMS derivatives for characterizing fatty diethanolamides synthesized from various sources, including palm oil and Calophyllum inophyllum kernel oil. thescipub.comchemistry-chemists.comrasayanjournal.co.inresearchgate.net This approach is considered suitable for reaction monitoring and quality control, particularly in the synthesis of epoxidized oils. thescipub.com
Thin Layer Chromatography (TLC) for Reaction Mixture Analysis
Thin Layer Chromatography (TLC) is a simple and rapid qualitative technique often used for monitoring the progress of reactions involving the synthesis of fatty acid diethanolamides. rasayanjournal.co.in TLC can provide a quick assessment of the components present in a reaction mixture, helping to determine the completion of the reaction. thescipub.com
In TLC analysis of fatty diethanolamides, the reaction mixture is spotted onto a stationary phase, typically a silica (B1680970) gel plate, and separated using a suitable mobile phase system, such as diethyl ether-hexane. rasayanjournal.co.in The separated components are visualized using staining reagents or UV light. The retention factor (Rf) values of the spots can be compared to those of standards to tentatively identify the compounds. rasayanjournal.co.in For example, a study on fatty diethanolamides synthesized from Calophyllum inophyllum kernel oil reported an Rf value of 0.89 for the synthesized product, which was comparable to the standard's Rf value of 0.87, indicating the presence of fatty diethanolamide. rasayanjournal.co.in
TLC is a valuable tool for initial analysis and reaction monitoring before employing more sophisticated chromatographic techniques like GC or HPLC for detailed quantitative analysis.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size. While not as commonly cited for the direct analysis of oleic diethanolamide itself in the provided search results, GPC has been used to analyze the average molecular weight of vegetable oil-based polyols, which can include fatty acid diethanolamides as components or derivatives. thescipub.com
GPC is particularly useful for characterizing polymers or complex mixtures containing molecules of varying sizes, providing information about the molecular weight distribution of the sample. This can be relevant in assessing the presence of higher molecular weight by-products or oligomers that might form during the synthesis of diethanolamides. One study mentioned the use of GPC to analyze the average molecular weight of vegetable oil-based polyols. thescipub.com Another study used GPC for the analysis of fatty oil derivatives. iosrphr.org
Method Development for Impurity and Derivative Quantification
Method development for the quantification of impurities and derivatives in this compound is crucial for quality control and process optimization. This involves selecting the appropriate chromatographic technique, optimizing separation parameters (e.g., mobile phase composition, stationary phase, temperature, flow rate), and validating the method for accuracy, precision, sensitivity, and linearity. scispace.comnih.gov
For quantifying residual diethanolamine (DEA), GC methods with FID have been developed and validated, demonstrating good recovery rates and linearity over a certain concentration range. scispace.comnih.gov The limit of detection for DEA in fatty acid diethanolamides using these GC methods was reported to be approximately 0.05 µg/g sample. scispace.com
Quantification of various fatty acid diethanolamides and related by-products often involves GC or HPLC coupled with detectors like FID or MS. thescipub.comchemistry-chemists.com As discussed earlier, derivatization may be necessary for GC analysis to achieve adequate separation and detection of less volatile components. thescipub.comchemistry-chemists.com
Method development also includes identifying and quantifying potential derivatives and impurities that can form during synthesis or storage, such as esters, unreacted fatty acids, and other amides. sci-hub.se The choice of chromatographic method and detection technique depends on the specific impurities and derivatives of interest and their chemical properties.
Interfacial and Colloidal Chemistry of Oleic Diethanolamide Containing Systems
Surface Tension Reduction Mechanisms
The ability of oleic diethanolamide to reduce surface tension in aqueous solutions is a direct consequence of its amphiphilic nature. When added to water, the surfactant molecules preferentially adsorb at the air-water interface. They orient themselves with their hydrophilic diethanolamide head groups facing the water and their hydrophobic oleic acid tails extending into the air . This alignment disrupts the cohesive forces between water molecules at the surface, leading to a reduction in surface tension umy.ac.id. As the concentration of this compound increases, more molecules accumulate at the interface, further decreasing the surface tension until the critical micelle concentration (CMC) is reached nih.govmdpi.com. Beyond the CMC, excess surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant nih.govmdpi.comugr.es.
Research has shown that this compound can significantly reduce the surface tension of water. For instance, one study reported that oleic acid diethanolamide reduced the water surface tension from 72.3 mN/m to values less than 40 mN/m, classifying it as a superior wetting agent nih.govmdpi.com. The surface tension at the CMC (γCMC) for oleic acid diethanolamide was determined to be 36.6 mN/m nih.govmdpi.com. The efficiency and effectiveness of surface tension reduction can be influenced by the molecular structure of the surfactant, including the size and nature of both the hydrophilic and hydrophobic segments researchgate.nettandfonline.com.
Interfacial Tension (IFT) Behavior at Oil/Water Interfaces
This compound is highly effective at reducing the interfacial tension (IFT) between oil and water phases . Similar to surface tension reduction, this occurs because the surfactant molecules adsorb at the oil-water interface, orienting their hydrophobic tails towards the oil phase and their hydrophilic heads towards the water phase . This interfacial layer lowers the free energy at the interface, thus reducing IFT acs.org.
Studies have demonstrated that oleic acid diethanolamide can reduce the water/oil interfacial tension to very low values nih.govmdpi.comnih.gov. For example, in one study involving mineral oil, the equilibrium IFT (IFTeq) was reduced to 0.07 mN·m⁻¹ nih.govmdpi.comnih.gov. Achieving ultra-low IFT values, typically less than 1.0 mN/m, is crucial for applications like enhanced oil recovery nih.gov.
Influence on Enhanced Oil Recovery Processes
The ability of this compound to significantly reduce oil/water IFT makes it a promising candidate for enhanced oil recovery (EOR) processes atamanchemicals.comnih.govx-mol.net. In EOR, surfactants are injected into oil reservoirs to lower the capillary forces that trap oil in porous rock formations acs.org. By reducing the IFT between the injected fluid (often water or brine) and the crude oil, the surfactant allows the water to mobilize and displace the oil more effectively, leading to increased oil recovery acs.org.
Studies have evaluated the efficiency of oleic acid diethanolamide in EOR. Research using partially sulfonated polystyrene nanoparticles as nanocarriers for oleic acid diethanolamide has shown that these systems can act as efficient carriers, decreasing the water/oil interfacial tension to low values over time when in contact with oil nih.govmdpi.comnih.gov. Transport and oil recovery tests in unconsolidated sand porous media have indicated that these nanocarriers inhibit surfactant adsorption onto sand particles and induce an increase in oil recovery nih.govmdpi.comnih.gov. One study reported an increase in oil recovery of up to about 13% relative to water flooding, suggesting a synergistic effect between the nanoparticles and the surfactant at the water/oil interface nih.govmdpi.comnih.gov. The use of surfactant carriers can help overcome the issue of surfactant loss due to adsorption on reservoir rock surfaces, which can make free surfactant injection economically unfeasible atamanchemicals.comacs.org.
Synergistic Effects with Other Components on IFT Reduction
The IFT reduction capabilities of this compound can be enhanced through synergistic effects when combined with other components, such as nanoparticles or other surfactants x-mol.net. Synergism in IFT reduction occurs when the combined effect of two or more components is greater than the sum of their individual effects.
In the context of EOR, the combination of oleic acid diethanolamide with sulfonated polystyrene nanoparticles has demonstrated a synergistic effect, leading to a more pronounced IFT reduction and increased oil recovery compared to using the surfactant alone nih.govmdpi.comnih.gov. This synergy is attributed to the nanoparticles acting as carriers, facilitating the transport and delivery of the surfactant to the oil/water interface and reducing surfactant adsorption onto the rock surface nih.govmdpi.comnih.gov. While the provided information specifically highlights the synergy with nanoparticles in the context of this compound, general principles of surfactant science indicate that mixing different types of surfactants (e.g., nonionic with anionic or cationic) can also lead to synergistic reductions in IFT due to optimized packing at the interface or favorable interactions between the different head or tail groups mdpi.com.
Micellization Phenomena and Critical Micelle Concentration (CMC) Determination
Micellization is a key phenomenon in the colloidal chemistry of surfactants like this compound. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in an aqueous solution aggregate to form micelles nih.govmdpi.comugr.es. Micelles are dynamic structures where the hydrophobic tails of the surfactant molecules cluster together in the interior, shielded from the water, while the hydrophilic head groups face outwards, in contact with the aqueous phase ugr.es.
The CMC is a fundamental property of a surfactant and is determined by measuring a concentration-dependent property of the solution, such as surface tension, electrical conductivity, or dye solubilization, as a function of surfactant concentration nih.govmdpi.comresearcher.life. The CMC is typically identified as the point at which there is a sharp change in the slope of the measured property versus the logarithm of the surfactant concentration nih.govmdpi.com. For oleic acid diethanolamide, the CMC has been reported as 3.13 × 10⁻⁴ M (or 115.3 mg/L) based on surface tension measurements nih.govmdpi.com.
Interactive Data Table: Critical Micelle Concentration (CMC) of Oleic Acid Diethanolamide
| Property Measured | CMC (M) | CMC (mg/L) | γCMC (mN/m) | Source |
| Surface Tension | 3.13 × 10⁻⁴ | 115.3 | 36.6 | nih.govmdpi.com |
| Surface Tension | 4.56 × 10⁻⁸ to 5.83 × 10⁻⁶ (AOD 1:1) | - | 36.4 to 39.3 | researchgate.nettandfonline.comtandfonline.com |
| Surface Tension | 1.21 × 10⁻⁷ to 9.98 × 10⁻⁶ (AOD 1:2) | - | 31.6 to 34.4 | researchgate.nettandfonline.comtandfonline.com |
Note: AOD refers to aryl this compound with different molar ratios of aryl oleic acid to diethanolamide.
Factors Influencing Micellar Aggregation
The micellar aggregation behavior of surfactants, including this compound, is influenced by several factors. These include the chemical structure of the surfactant, concentration, temperature, pressure, and the presence of other substances such as electrolytes, polymers, or other surfactants ugr.esontosight.aiuni-regensburg.de.
The molecular structure, particularly the balance between the hydrophilic and hydrophobic portions, plays a significant role in determining the CMC and the size and shape of the micelles formed ugr.es. For nonionic surfactants like this compound, the size and nature of the hydrophobic tail and the hydrophilic head group influence the packing parameter, which helps predict the likely micelle shape (e.g., spherical, rod-shaped, or disk-shaped) ugr.esuni-regensburg.de.
Concentration is a primary factor; micelles only form above the CMC nih.govmdpi.comugr.es. Temperature can affect the solubility of the surfactant and the interactions between surfactant molecules and the solvent, thereby influencing micellization researchgate.net. The presence of electrolytes can screen the electrostatic repulsion between charged head groups (though this compound is nonionic, this principle applies to mixed systems or modified derivatives) and reduce the hydration of hydrophilic groups, generally leading to a decrease in CMC and an increase in micelle size ugr.es. The addition of polymers or other surfactants can also alter the micellization behavior through synergistic or antagonistic interactions x-mol.netmdpi.com.
Emulsion Stabilization Mechanisms Mediated by this compound
This compound is known for its excellent emulsifying properties, particularly as a water-in-oil emulsifier atamanchemicals.com. Emulsions are thermodynamically unstable mixtures of two immiscible liquids, such as oil and water, with one phase dispersed as droplets within the other continuous phase scialert.net. Emulsifying agents like this compound are crucial for forming and stabilizing emulsions by reducing the IFT and forming a stable interfacial film around the dispersed droplets scialert.netresearchgate.net.
The stabilization mechanism mediated by this compound involves the formation of an adsorbed layer of surfactant molecules at the oil-water interface scialert.net. This layer acts as a barrier that prevents the dispersed droplets from coalescing (merging) scialert.netresearchgate.net. For water-in-oil emulsions, the hydrophobic tails of this compound are oriented towards the continuous oil phase, while the hydrophilic head groups are oriented towards the dispersed water droplets atamanchemicals.com. This orientation helps to lower the interfacial tension and provides a steric or electrostatic repulsion (depending on the specific conditions and potential for headgroup interactions) between the droplets, thus enhancing emulsion stability scialert.netresearchgate.net.
The stability of emulsions mediated by this compound can be influenced by factors such as the concentration of the surfactant, the ratio of oil to water, temperature, and the presence of other components scialert.net. Studies have shown that increasing the concentration of diethanolamide can improve the stability of water-in-oil emulsions scialert.net. The molecular structure of both the oil phase and the emulsifier are important in determining emulsion stability, with better chemical affinity between the hydrophobic parts of the emulsifier and the oil leading to a more stable interface researchgate.net.
Steric Stabilization in Water-in-Oil Emulsions
Steric stabilization is a key mechanism by which surfactants like this compound can prevent the coalescence of droplets in emulsions, particularly in water-in-oil (W/O) systems. While electrostatic stabilization is often less effective in low dielectric constant organic media, steric stabilization, which involves the physical presence of surfactant molecules at the interface creating a barrier between droplets, plays a crucial role. lehigh.edu
In W/O emulsions, this compound, as a nonionic surfactant, can contribute to steric stabilization by forming a protective layer around the dispersed water droplets within the continuous oil phase. mdpi.comnih.gov This layer of adsorbed surfactant molecules provides a physical barrier that prevents the water droplets from coming into close contact and merging, thereby enhancing emulsion stability. researchgate.net The long hydrocarbon chains of this compound extend into the oil phase, creating a repulsive force when droplets approach each other.
Role in Interfacial Film Formation
The formation of a stable interfacial film at the boundary between the two immiscible phases is critical for emulsion stability. This compound plays a significant role in this process by adsorbing at the oil-water interface. researchgate.netgoogle.com This adsorption lowers the interfacial tension, making it easier to form small droplets during emulsification. researchgate.netmdpi.com
The adsorbed this compound molecules at the interface create a film that physically separates the oil and water phases. The structure and rigidity of this interfacial layer can significantly impact the stability of the emulsion. lehigh.edu The interaction between the hydrophilic headgroup of this compound and the water phase, and its hydrophobic tail with the oil phase, contributes to the formation of a cohesive and stable film that resists rupture and coalescence. atlantis-press.com
Impact of Concentration on Emulsion Stability
The concentration of this compound has a direct impact on the stability of emulsions. Generally, increasing the surfactant concentration leads to a decrease in interfacial tension and an increase in the interfacial area between the oil and water phases, which favors the formation of smaller, more stable droplets. researchgate.netmdpi.com
Research has shown that there is often an optimal concentration range for maximum emulsion stability. For instance, studies on water-in-oil emulsions stabilized by oleic acid diethanolamide have demonstrated that increasing surfactant concentrations from 1% to 10% can lead to extended stability. Clear emulsions showed stability beyond 45 days with oleic acid diethanolamide concentrations ranging from 6% to 10%. researchgate.net
Data on the effect of this compound concentration on emulsion properties, such as viscosity and liquid separation rate, can illustrate this impact. For example, in certain self-thickening emulsion systems, the viscosity has been observed to increase significantly with increasing oleic acid diethanolamide concentration, indicating the formation of a more stable network structure. mdpi.comnih.govmdpi.com
Here is an example of how concentration might affect emulsion properties, based on research findings:
| This compound Concentration (%) | Emulsion Viscosity (mPa·s) | Liquid Separation Rate (%) (after 48h) |
| Low | Lower | Higher |
| Optimal Range | Higher | Lower |
| High (above optimal) | May vary | May vary |
Note: Specific values would depend on the particular emulsion system, oil-water ratio, and other components present, as highlighted in research findings. mdpi.comresearchgate.netmdpi.com
Supramolecular Assembly and Phase Behavior
Surfactants like this compound can undergo supramolecular assembly in solution, forming various structures such as micelles and vesicles, depending on factors like concentration, temperature, and the presence of other components. acs.orgresearchgate.net These self-assembled structures play a role in their function in interfacial and colloidal systems.
The phase behavior of this compound in aqueous or oil-based systems can be complex, involving the formation of different liquid crystalline phases or micellar solutions. researchgate.netacs.org The balance between the hydrophilic and hydrophobic interactions of the surfactant molecules dictates the type of structure formed.
While specific detailed studies on the supramolecular assembly and phase behavior solely of this compound were not extensively found in the provided search results, the general principles of surfactant self-assembly apply. Nonionic surfactants, including fatty acid diethanolamides, can form micelles above their critical micelle concentration (CMC). mdpi.comnih.gov The CMC of oleic acid diethanolamide has been reported, indicating its ability to form micelles in aqueous solutions. mdpi.comnih.gov
The formation of these supramolecular structures can influence the surfactant's ability to reduce interfacial tension, solubilize oily substances, and stabilize emulsions. acs.org The phase behavior, including the formation of inverse micellar phases or hexagonal phases, can be influenced by factors such as temperature and water content, as observed with similar urea-based surfactants. acs.org The ability of this compound to participate in hydrogen bonding networks can also contribute to the formation of specific supramolecular structures and influence the viscosity and stability of the systems it is used in. mdpi.comnih.govmdpi.comgoogle.com
Rheological Behavior and Viscoelastic Properties of Oleic Diethanolamide Systems
Characterization of Viscosity Enhancement in Solutions
Oleic diethanolamide is well-established as an excellent viscosity enhancer, particularly in anionic-based surfactant systems atamankimya.comatamanchemicals.comatamanchemicals.comgrahamchemical.comvicchem.com. Its ability to increase viscosity is a key reason for its inclusion in products such as hand washing liquids, shampoos, body cleansers, and other personal care items atamankimya.comatamanchemicals.comatamanchemicals.comgrahamchemical.com. Beyond personal care, it also functions as a thickening agent in various industrial applications, including industrial cleaning and metalworking fluids atamankimya.comatamanchemicals.comvicchem.com.
The viscosity-enhancing property of this compound is attributed to its amphiphilic molecular structure, which allows it to form self-assembled structures, such as micelles, in aqueous solutions atamanchemicals.com. These structures can interact with other components in the formulation, leading to the development of a network or increased molecular entanglement that impedes flow and thus increases viscosity. The efficiency of viscosity building is a noted characteristic of this compound atamanchemicals.comknowde.com.
Stress Sweep and Frequency Sweep Measurements
Stress sweep and frequency sweep measurements are fundamental rheological techniques used to characterize the viscoelastic properties of materials, including surfactant systems and complex fluids google.comgoogle.commdpi.comutwente.nlelementis.comresearchgate.net. While specific stress and frequency sweep data solely for this compound solutions are not extensively detailed in the provided search results, these methods are crucial for understanding how this compound influences the elastic and viscous responses of formulations.
Stress sweep tests involve applying a varying range of shear stress to a sample at a constant frequency to determine the material's response, particularly its linear viscoelastic region (LVER) and yield stress utwente.nlelementis.comresearchgate.net. The LVER is the range of stress where the material's structure remains undisturbed and its viscoelastic moduli (storage modulus G' and loss modulus G'') are independent of the applied stress elementis.com. The yield stress is the minimum stress required to initiate flow in a material that behaves like a solid at rest utwente.nlresearchgate.net. Characterizing the LVER and yield stress of systems containing this compound helps predict their stability and flow behavior under different mechanical forces.
Frequency sweep tests, on the other hand, involve applying a constant stress or strain within the LVER and varying the oscillation frequency google.comgoogle.commdpi.comelementis.com. These measurements provide information about the time-dependent behavior of the material and the relative contributions of its elastic (solid-like) and viscous (liquid-like) components across different timescales elementis.com. The storage modulus (G') represents the elastic energy stored and recovered per cycle, while the loss modulus (G'') represents the viscous energy dissipated per cycle elementis.com. The ratio of G'' to G' is known as the damping factor or tan delta (tan δ), which indicates whether the viscous or elastic character dominates at a given frequency google.comelementis.com.
For systems thickened by this compound, frequency sweep measurements would reveal how the elastic and viscous moduli change with oscillation frequency. A higher G' relative to G'' at low frequencies typically indicates a more solid-like or gel-like structure, which is desirable for applications requiring suspension stability elementis.com. The frequency dependence of G' and G'' can also provide insights into the internal structure and dynamics of the self-assembled networks formed by this compound google.com.
Data from such tests are often presented graphically, showing G', G'', and tan δ as functions of applied stress (for stress sweeps) or frequency (for frequency sweeps) google.comelementis.com.
Rheological Properties in Complex Fluid Formulations
In personal care products like shampoos and body cleansers, this compound enhances viscosity and contributes to foam stabilization atamankimya.comatamanchemicals.comatamanchemicals.comgrahamchemical.com. These formulations often involve complex mixtures of surfactants, polymers, and other additives, where the interactions between this compound and other components dictate the final rheological properties.
This compound is also used in industrial applications, such as metalworking fluids and industrial cleaners atamankimya.comatamanchemicals.comvicchem.com. In these systems, its ability to act as a lubricant, wetting agent, and emulsifier, in addition to a thickening agent, is valuable atamankimya.comatamanchemicals.comatamanchemicals.com. The rheological properties in these complex formulations, such as shear-thinning behavior, can be crucial for application performance, ensuring proper coverage, adhesion, or removal of substances.
Studies on related fatty acid ethanolamides in complex systems, such as inverse emulsions and organoclay dispersions, highlight the impact of these compounds on rheological parameters like yield stress and viscosity matec-conferences.orgacs.org. For instance, diethanolamides of tall oil fatty acids have been shown to affect the rheological parameters of inverse emulsions, with their impact being more pronounced at lower water phase content matec-conferences.org. The molecular structure of surfactants, including those related to this compound, influences their affinity and dispersion stability in continuous phases, directly affecting the rheological properties of the resulting formulations acs.org.
Furthermore, systems involving the reaction products of oleic acid and diethanolamine (B148213), such as protic ionic liquids, can exhibit complex rheological behaviors, including non-Newtonian flow and viscoelasticity, particularly in liquid crystalline phases acs.orgacs.org. These behaviors are linked to the self-assembly of the amphiphilic molecules into ordered structures like lamellar and hexagonal mesophases acs.orgacs.org.
Correlation between Molecular Structure and Rheological Profile
The molecular structure of this compound plays a critical role in determining its rheological profile and its ability to modify the rheology of formulations google.comacs.orgacs.orgrsc.org. As an amide formed from oleic acid (an 18-carbon fatty acid with a single cis double bond) and diethanolamine (a molecule with two hydroxyl groups), this compound possesses both a long hydrophobic hydrocarbon chain and a polar, hydrophilic head group with hydroxyl functionalities atamankimya.comatamanchemicals.com. This amphiphilic nature is fundamental to its surfactant properties and its ability to self-assemble in solution.
The balance between the hydrophobic tail and the hydrophilic head group, often described by concepts like the hydrophilic-lipophilic balance (HLB), influences how surfactant molecules pack and aggregate in solution, forming various micellar shapes (spherical, cylindrical, or lamellar) google.com. The formation of extended, interconnected structures like wormlike or cylindrical micelles is often directly correlated with significant viscosity enhancement and the development of viscoelastic properties in surfactant solutions google.comresearchgate.net. The specific molecular geometry and the presence of the cis double bond in the oleic acid chain can introduce kinks that affect molecular packing and the fluidity of the self-assembled structures, thereby influencing the resulting rheological behavior rsc.org.
Research on related systems, such as polyesters with fatty acid side chains, demonstrates a correlation between the degree of unsaturation (a structural feature) and rheological properties like zero-shear viscosity and viscoelasticity rsc.org. Similarly, in protic ionic liquids formed from fatty acids and ethanolamines, the molecular structure, including alkyl chain length and the presence of unsaturation, influences self-assembly and leads to complex rheological behaviors associated with liquid crystalline mesophases acs.orgacs.org.
The presence of the two hydroxyl groups in the diethanolamide head group allows for hydrogen bonding and other intermolecular interactions, which can further contribute to the formation and stability of the self-assembled networks responsible for viscosity building and viscoelasticity. The concentration of this compound and the presence of other components, such as salts or other surfactants, can also significantly impact the size, shape, and interactions of the self-assembled structures, leading to variations in the rheological profile of the formulation.
Biodegradation Pathways and Environmental Fate Studies of Oleic Diethanolamide
Enzymatic Degradation Mechanisms of Oleic Diethanolamide
The biodegradation of this compound is primarily initiated through enzymatic hydrolysis. Enzymes, particularly lipases, play a significant role in catalyzing the breakdown of the amide bond in ODEA. This enzymatic action cleaves the molecule into its constituent components: oleic acid and diethanolamine (B148213).
Research indicates that this compound can act as a substrate for lipase (B570770) enzymes. The hydrolysis of the amide linkage by lipases results in the formation of oleic acid and diethanolamine. This mechanism is consistent with the microbial degradation of other amides, which often involves microbially mediated hydrolysis. asm.org
Factors Influencing Biodegradation Rates
Several factors can influence the rate at which this compound undergoes biodegradation in the environment. These factors can be broadly categorized as environmental conditions and the characteristics of the microbial populations present.
Environmental factors such as temperature, pH, and the presence of other substances in the environment can affect the action, efficacy, and stability of this compound and, consequently, its biodegradation rate. atamanchemicals.com Studies on the enzymatic synthesis of oleoyl-diethanolamide, the reverse reaction of degradation, have shown that temperature, reaction time, enzyme amount, and substrate molar ratio significantly affect the conversion rate, suggesting these parameters are also critical in the enzymatic degradation process. researchgate.netorientjchem.org
The composition and activity of microbial communities are also crucial determinants of biodegradation rates. Different microbial strains, including specific bacteria and fungi, are known to metabolize amides. nih.gov The presence of adapted microbial populations capable of utilizing this compound or its degradation products as a carbon or nitrogen source can significantly enhance biodegradation.
Research on the biodegradation of amides with varying chain lengths and substitutions has shown that structural factors can influence biodegradability. nih.govrasayanjournal.co.in While low-molecular-weight imides were found to be biodegradable, N-alkyl substitution on amides could result in non-biodegradable derivatives depending on the length of the amide portion. nih.gov Although this research specifically examined imides and other amides, it highlights the principle that chemical structure impacts microbial degradation.
Data on the optimization of enzymatic synthesis of oleoyl-diethanolamide provides insights into conditions that favor the formation or breakdown of the amide bond, which are relevant to understanding factors influencing biodegradation rates.
| Variable | Effect on Conversion (Synthesis) | Relevance to Biodegradation Rate |
| Temperature | Significant positive effect | Likely significant effect |
| Enzyme Amount | Significant positive effect | Likely significant effect |
| Substrate Molar Ratio | Significant negative effect | Likely significant effect |
| Reaction Time | Significant effect | Likely significant effect |
Note: Data is based on the enzymatic synthesis of oleoyl-diethanolamide, which involves the formation of the amide bond. The inverse effects may be observed for biodegradation. orientjchem.org
Environmental Persistence and Transformation Products
The environmental persistence of this compound is influenced by its susceptibility to biodegradation and the nature of its transformation products. While this compound is considered biodegradable, its persistence in specific environmental compartments can vary depending on the prevailing conditions. atamankimya.com
The primary transformation products resulting from the enzymatic hydrolysis of this compound are oleic acid and diethanolamine.
Oleic Acid: Oleic acid is a naturally occurring fatty acid that is generally considered readily biodegradable and can be further metabolized through pathways such as β-oxidation.
Diethanolamine (DEA): Diethanolamine is a more persistent compound compared to oleic acid. wikipedia.org While some microbial degradation of diethanolamine can occur, it has the potential for persistence in certain environments. wikipedia.org DEA is also a chemical feedstock and is used in various industrial applications. wikipedia.org
The potential for accumulation of diethanolamine as a transformation product is an important consideration in the environmental fate of this compound. Studies on the degradation of other substances have shown that transformation products can sometimes be more persistent or even more toxic than the parent compound. mst.dk Therefore, assessing the fate and potential effects of diethanolamine in various environmental matrices is crucial for a comprehensive understanding of ODEA's environmental impact.
Environmental fate studies often involve tracking the concentration of the parent compound and the formation and dissipation of transformation products in different environmental compartments like soil and water under controlled conditions. fera.co.uk
Life Cycle Assessment Implications for Sustainable Applications
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. mdpi.comresearchgate.net For this compound, considering its biodegradation and environmental fate within an LCA framework is essential for assessing the sustainability of its applications. wikipedia.orgciteab.comfishersci.cawikipedia.orgdntb.gov.uaias.ac.inresearchgate.net
The biodegradability of this compound contributes positively to its environmental profile, particularly when compared to less biodegradable alternatives. Its ability to break down into less harmful substances like oleic acid reduces the potential for long-term persistence and accumulation in the environment. atamankimya.com
The sustainable application of this compound can be enhanced by considering factors that promote its biodegradation and minimize the potential risks associated with its transformation products. This includes optimizing product formulations, promoting responsible disposal practices, and potentially developing strategies to enhance the degradation of diethanolamine in relevant environmental compartments. The use of oleic acid diethanolamide as a biodegradable surfactant in applications like stabilizing water in diesel storage tanks highlights its potential in developing more environmentally friendly solutions within specific industries. researchgate.netias.ac.in
LCA studies can help identify environmental hotspots throughout the life cycle of products containing this compound, guiding efforts towards more sustainable production, use, and disposal. mdpi.comresearchgate.net
Structure Function Relationships in Oleic Diethanolamide Molecular Design
Impact of Oleic Acid Unsaturation on Molecular Interactions
The single cis-double bond in the oleic acid tail of oleic diethanolamide is a critical structural feature that significantly influences its physicochemical properties and molecular interactions. This unsaturation introduces a kink in the C18 hydrocarbon chain, which prevents the molecules from packing as tightly as their saturated counterparts, such as stearoyl diethanolamide. This disruption in packing affects the surfactant's phase behavior. For instance, neat oleoyl (B10858665) diethanolamide transitions to a liquid crystalline phase at approximately -60°C before recrystallizing, whereas more unsaturated analogues like linoleoyl and linolenoyl diethanolamide exhibit this transition at lower temperatures, around -85°C. researchgate.net
The presence of unsaturated bonds can also enhance intermolecular forces like hydrogen bonding and electrostatic interactions with other substances. Studies on fatty acids have shown that those with unsaturated carbon chains can establish stronger hydrogen bonds with water molecules compared to saturated fatty acids. nih.gov This increased interaction with water can weaken the collector performance in certain applications like mineral flotation. nih.gov Furthermore, the degree of unsaturation influences the geometry of the surfactant at interfaces. An increase in unsaturation leads to larger cross-sectional areas of the headgroup at the surface, a consequence of less favorable, bulkier packing of the hydrocarbon chains. researchgate.net Research on surfactants derived from raw materials with varying polyunsaturated fatty acid (PUFA) content indicates that as the PUFA content increases, the surfactant's ability to reduce interfacial tension may decrease. mdpi.com
Role of the Diethanolamine (B148213) Moiety in Amphiphilic Behavior
The amphiphilic nature of this compound, which is fundamental to its function as a surfactant, is conferred by the distinct polarity difference between its two constituent parts. While the long oleic acid chain provides the hydrophobic (lipophilic) character, the diethanolamine moiety constitutes the hydrophilic (water-loving) headgroup. This headgroup contains two hydroxyl (-OH) groups and an amide linkage, which are capable of forming hydrogen bonds with water molecules. atlantis-press.com
This hydrophilic head allows the molecule to interact favorably with aqueous phases, while the hydrophobic tail interacts with oils and other nonpolar substances. This dual affinity is what enables this compound to position itself at oil-water interfaces, reducing the interfacial tension and facilitating the formation of emulsions. The diethanolamine headgroup defines the compound as a nonionic surfactant, meaning it does not carry a net electrical charge in solution. atlantis-press.com This characteristic makes it compatible with a wide range of other surfactant types (anionic, cationic, and other nonionics) and contributes to its stability in formulations with varying pH and electrolyte concentrations.
Correlations between Molecular Architecture and Surface Activity
The balance between the large hydrophobic tail and the relatively compact diethanolamine headgroup results in specific packing parameters that favor the formation of water-in-oil emulsions. This hydrophilic-lipophilic balance (HLB) is a crucial aspect of its molecular design. A study on diethanolamide surfactants derived from palm oil reported an HLB value of 5.940, categorizing it as a water-in-oil (W/O) emulsifier. atlantis-press.com The combination of the bulky, kinked oleic acid tail and the hydrogen-bonding capability of the diethanolamine head allows these molecules to create stable interfacial films, which are essential for its role as a foam stabilizer and viscosity enhancer in aqueous systems.
Influence of Hydrophobic Group Modifications on Interfacial Performance
Modifying the hydrophobic oleic acid portion of the diethanolamide molecule can significantly alter its interfacial performance, providing a pathway to tailor surfactants for specific applications. Key modifications include altering the length of the hydrocarbon chain and introducing different chemical groups.
Chain Length Modification: The length of the fatty acid chain is a determining factor for the surfactant's properties. Comparing diethanolamides synthesized from different fatty acids reveals a clear structure-performance relationship. For example, the physicochemical properties of N-acyl diethanolamides vary with the length of the N-acyl group (e.g., lauroyl, palmitoyl (B13399708), stearoyl). arpnjournals.org Generally, as the hydrophobic chain length increases, the surfactant becomes more oil-soluble, which can affect its emulsifying properties and HLB value. One study noted that a longer carbon chain is associated with a lower effectiveness as an oil-in-water emulsifier. arpnjournals.org
| Compound | Fatty Acid Chain | Acid Number (mg KOH/g) |
|---|---|---|
| N-stearoyl diethanolamide | C18:0 | 22.44 |
| N-palmitoyl diethanolamide | C16:0 | 40.67 |
| N-lauroyl diethanolamide | C12:0 | 47.41 |
Data sourced from a study on the synthesis of N-acyl alkanolamide surfactants. arpnjournals.org
Introduction of Aromatic Groups: A more complex modification involves introducing an aromatic (aryl) ring into the hydrophobic tail. Research on novel aryl this compound (AOD) surfactants has shown this modification has a significant effect on surface tension reduction. These modified surfactants exhibit different critical micelle concentrations (CMC) and surface tension values at the CMC (γcmc) compared to conventional fatty acid amides. The performance can be further tuned by adjusting the molar ratio of the aryl oleic acid to diethanolamine during synthesis. researcher.liferesearchgate.net
| Surfactant Type (Molar Ratio) | CMC Range (mol/L) | γcmc Range (mN/m) |
|---|---|---|
| AOD 1:1 | 4.56 × 10⁻⁸ to 5.83 × 10⁻⁶ | 36.4 to 39.3 |
| AOD 1:2 | 1.21 × 10⁻⁷ to 9.98 × 10⁻⁶ | 31.6 to 34.4 |
Data sourced from research on novel nonionic aryl this compound surfactants. researcher.liferesearchgate.net
These findings demonstrate that strategic modifications to the hydrophobic group provide a powerful tool for designing diethanolamide surfactants with optimized interfacial properties for specialized industrial and commercial uses. researchgate.net
Molecular Interactions and Biochemical Mechanisms of Oleic Diethanolamide
Interaction with Enzymes (e.g., Lipase) as Substrate or Modulator
The most prominent interaction of oleic diethanolamide with enzymes is documented in the context of its synthesis, where lipases are employed as biocatalysts. In this enzymatic process, oleic acid and diethanolamine (B148213) serve as substrates for lipase (B570770), which catalyzes their condensation to form this compound. nih.govnih.govmdpi.com This biocatalytic approach is favored for being a greener alternative to chemical methods that require high temperatures and pressures. nih.gov
Various lipases have been utilized for this synthesis, with Candida antarctica lipase (often immobilized, as in Novozym 435) being a frequently studied example. nih.govmdpi.com Research has focused on optimizing reaction parameters such as temperature, reaction time, enzyme concentration, and the molar ratio of substrates to maximize the conversion of oleic acid into the final product. nih.govnih.gov For instance, studies have shown that a high molar ratio of diethanolamine to oleic acid can significantly increase the conversion rate. mdpi.com In some solvent-free systems, diethanolamine itself can also act as the solvent. nih.gov
The efficiency of the enzymatic synthesis is influenced by several factors, as detailed in the table below.
Table 1: Research Findings on the Enzymatic Synthesis of this compound
| Lipase Source | Substrates | Key Findings & Optimal Conditions | Oleic Acid Conversion Rate |
|---|---|---|---|
| Candida antarctica (Novozym 435) | Fatty acids and diethanolamine | Yields were affected by fatty acid chain length, with shorter chains showing higher conversion. For oleic acid, the yield was 12.1% after 24 hours at 50°C. nih.gov | 12.1% nih.gov |
| Immobilized Lipase | Oleic acid (OA) and diethanolamine (DEA) | In a solvent-free system, optimal conditions were found to be 70°C for 24 hours with a DEA/OA molar ratio of 7. nih.gov | 61.35% nih.gov |
| Candida antarctica (Immobilized) | Oleic acid (OA) and diethanolamine (DEA) | Optimal conditions identified through Response Surface Methodology were an enzyme amount of 5-9% (wt/wt OA), a DEA/OA molar ratio of 1:1 to 3:1, and a temperature of 60-65°C. mdpi.com | Up to 78.01% mdpi.com |
| Bacillus subtilis TTP-06 (Purified) | Oleic acid (OA) and diethanolamine (DEA) | Maximum conversion was achieved with 1 mM OA, 10 mM DEA, and 30 µg of purified lipase at 55°C for 18 hours in n-hexane. nih.gov | 92.64% nih.gov |
Binding to Nuclear Receptors (e.g., PPARα) and Associated Metabolic Pathways
A thorough review of available scientific literature indicates a lack of direct evidence for the binding of this compound (N,N-bis(2-hydroxyethyl)oleamide) to nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα). Research on lipid amide signaling and PPARα activation has largely focused on the related, but structurally distinct, compound oleoylethanolamide (OEA), which is a high-affinity ligand for PPARα. nih.govnih.govcimasci.com However, specific studies detailing the interaction between this compound and PPARα or its influence on associated metabolic pathways are not present in the current body of scientific research.
Inhibition of Enzyme Activity (e.g., Acetyl-CoA Carboxylase)
There is no direct scientific evidence to suggest that this compound functions as an inhibitor of enzyme activity, including that of acetyl-CoA carboxylase. While the metabolic pathways involving oleic acid, the precursor to this compound, are linked to the activity of enzymes like acetyl-CoA carboxylase, studies specifically identifying this compound as an inhibitor are absent from the literature. cymitquimica.com Research into the inhibition of acetyl-CoA carboxylase has identified other classes of molecules, but this compound is not among them. mdpi.comresearchgate.net
Facilitation of Hydrophobic Compound Solubility in Biochemical Systems
This compound is widely recognized for its ability to facilitate the solubility of hydrophobic compounds in aqueous systems. nih.gov This function is a direct result of its chemical structure as a nonionic surfactant. The molecule possesses both a lipophilic (hydrophobic) long hydrocarbon tail from oleic acid and a hydrophilic head from the diethanolamine group. nih.gov This amphiphilic nature allows it to position itself at the interface between oil and water, reducing the interfacial tension. researchgate.net
In biochemical and industrial systems, this property is leveraged to create stable emulsions of immiscible liquids, such as oil and water. middlebury.edunih.gov It acts as an effective emulsifying, dispersing, and solubilizing agent. nih.gov By forming micelles in an aqueous solution, this compound can encapsulate hydrophobic molecules within the micellar core, effectively dispersing them in the water-based medium. This mechanism is crucial for its application in various formulations where the even distribution of oily or waxy substances is required. nih.govmiddlebury.edu
Table 2: Surfactant Properties of this compound
| Property | Description | Application |
|---|---|---|
| Emulsifier | Stabilizes mixtures of oil and water by reducing interfacial tension. middlebury.edu It is described as an excellent water-in-oil emulsifier. nih.gov | Used in metalworking fluids, personal care products, and agricultural formulations. nih.gov |
| Solubilizing Agent | Increases the solubility of substances that are normally insoluble in a given medium. nih.gov | Aids in the formulation of detergents and industrial cleaning agents. nih.gov |
| Dispersing Agent | Prevents the clumping of particles, ensuring they remain evenly distributed in a liquid. nih.gov | Effective dispersant for mineral clays (B1170129) and pigments in paints and coatings. nih.gov |
| Foam Stabilizer | Enhances the quality and stability of foam in cleaning and personal care products. nih.gov | Component in shampoos, body cleansers, and detergents. nih.gov |
Novel Oleic Diethanolamide Derivatives and Their Advanced Chemical Research
Synthesis and Characterization of Oleic Diethanolamide Phosphate (B84403)
This compound phosphate (OEAP or ODAP) is synthesized through a three-step reaction involving oleic acid, diethanolamine (B148213), and phosphorus pentoxide, including esterification, hydrolysis, and neutralization. atamanchemicals.comatamanchemicals.comresearchgate.netatamanchemicals.com
The optimum synthetic conditions for this compound phosphate have been investigated. One study identified optimal conditions as a molar ratio of this compound to phosphoric anhydride (B1165640) of 1:1, a reaction temperature of 80 °C, and a reaction time of 3 hours. atamanchemicals.comatamanchemicals.comatamanchemicals.com
Characterization of this compound phosphate has been performed using techniques such as IR spectroscopy to confirm its structure. researchgate.net Research has shown that this compound phosphate exhibits good surface active properties. atamanchemicals.comatamanchemicals.comatamanchemicals.comatamanchemicals.com
Data on the synthesis conditions and properties of this compound phosphate:
| Parameter | Value | Source |
| Synthesis Method | Three-step reaction (esterification, hydrolysis, neutralization) | atamanchemicals.comatamanchemicals.comresearchgate.netatamanchemicals.com |
| Reactants | Oleic acid, Diethanolamine, Phosphorus pentoxide | atamanchemicals.comatamanchemicals.comresearchgate.netatamanchemicals.com |
| Optimal Molar Ratio (this compound:Phosphoric anhydride) | 1:1 | atamanchemicals.comatamanchemicals.comatamanchemicals.com |
| Optimal Reaction Temperature | 80 °C | atamanchemicals.comatamanchemicals.comatamanchemicals.com |
| Optimal Reaction Time | 3 hours | atamanchemicals.comatamanchemicals.comatamanchemicals.com |
| Characterization Method | IR spectroscopy | researchgate.net |
| Surface Activity | Good surface active properties | atamanchemicals.comatamanchemicals.comatamanchemicals.comatamanchemicals.com |
Research on this compound phosphate has explored its application as an additive in lubricating oil. Studies indicate that OEAP can effectively enhance the biodegradability, load-carrying capacity, and friction-reducing ability of mineral lubricating oil. researchgate.nettribology.rsresearchgate.net It has also been shown to improve the corrosion resistance of the oil. researchgate.net Fatty acid alkanolamide phosphates are known for their effectiveness as anionic surfactants with properties including detergency, wetting ability, emulsifying capacity, and rust-inhibiting property. tribology.rs
Research on Epoxidized this compound
Research has been conducted on epoxidized fatty diethanolamides, including those derived from oleic acid. thescipub.comchemistry-chemists.com Epoxidized diethanolamides can be synthesized by reacting epoxidized vegetable oils or epoxidized fatty acids with diethanolamine. thescipub.comchemistry-chemists.comgoogle.comrsc.org
One study synthesized fatty diethanolamides, including epoxidized forms, from a mixture of refined bleached deodorized palm kernel olein and epoxidized palm olein with diethanolamine. thescipub.comchemistry-chemists.com The reaction was carried out at 110 °C for 5 hours with a 1:3 molar ratio of oil blend to diethanolamine. chemistry-chemists.com
Characterization of epoxidized fatty diethanolamides has been performed using techniques such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), followed by LC-MS and GC-MS for identification. thescipub.com FTIR spectroscopy has also been used to monitor the formation of diethanolamides, observing the appearance of characteristic peaks for the tertiary amide C=O stretch and the broad OH band. chemistry-chemists.com
Epoxidized diethanolamides are being explored for their potential in the production of rigid polyurethane foams. chemistry-chemists.comresearchgate.netcapes.gov.br The epoxide groups in these compounds can provide additional cross-linking sites by forming oxazolidone linkages within the polyurethane network, potentially improving the thermal and chemical properties of the resulting foam. thescipub.comchemistry-chemists.com Studies have shown that epoxidized diethanolamide can exhibit better surface-active properties, such as emulsion stability and foaming power, compared to non-epoxidized diethanolamide. researchgate.net
Data on the synthesis and characterization of epoxidized diethanolamides:
| Parameter | Details | Source |
| Synthesis Method | Reaction of epoxidized oils/fatty acids with diethanolamine | thescipub.comchemistry-chemists.comgoogle.comrsc.org |
| Example Reactants | Epoxidized palm olein, Refined bleached deodorized palm kernel olein, Diethanolamine | thescipub.comchemistry-chemists.com |
| Example Reaction Conditions | 110 °C, 5 hours, 1:3 molar ratio (oil blend:DEA) | chemistry-chemists.com |
| Characterization Techniques | HPLC, GC, LC-MS, GC-MS, FTIR | thescipub.comchemistry-chemists.com |
| Proposed Application | Rigid polyurethane foams | chemistry-chemists.comresearchgate.netcapes.gov.br |
| Potential Benefit | Improved thermal and chemical properties via oxazolidone linkages | thescipub.comchemistry-chemists.com |
Synthesis of Aryl this compound Surfactants
Novel nonionic aryl this compound (AOD) surfactants have been synthesized by introducing an aromatic ring into the oleic acid structure before reacting it with diethanolamide. researcher.liferesearchgate.nettandfonline.comtandfonline.com The synthesis typically involves the preparation of aryl oleic acid, followed by the reaction with diethanolamide. tandfonline.com
One synthetic route involves reacting aryl methyl oleate (B1233923) with diethanolamide in the presence of a catalyst like KOH. tandfonline.com The reaction is typically carried out at elevated temperatures, ranging from 80 to 120 °C, for 1.5 to 2 hours under vacuum. tandfonline.com
Research on aryl this compound surfactants has focused on their surface active properties. researcher.liferesearchgate.nettandfonline.com The introduction of an aromatic ring has been shown to have a significant effect on reducing water surface tension. researcher.liferesearchgate.nettandfonline.com Studies have investigated the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc) for different AOD surfactants. researchgate.nettandfonline.com
Data on the surface active properties of AOD surfactants:
| Surfactant Type | Molar Ratio (Aryl Oleic Acid:Diethanolamide) | CMC (mol/L) | γcmc (mN/m) | Source |
| AOD1:1 | 1:1 | 4.56 × 10⁻⁸ to 5.83 × 10⁻⁶ | 36.4 to 39.3 | researchgate.nettandfonline.com |
| AOD1:2 | 1:2 | 1.21 × 10⁻⁷ to 9.98 × 10⁻⁶ | 31.6 to 34.4 | researchgate.nettandfonline.com |
Research indicates that the molecular architecture, including the size of the aromatic ring and the number of substituents, influences the surface active properties of these surfactants. researchgate.net Increasing the size of the aromatic ring can weaken the adsorption and micellization, while the electronegativity of the aromatic ring can influence conversion rates during synthesis. researchgate.nettandfonline.com
Exploration of Polyol Derivatives and Their Polymerization Potential
This compound can be considered a monomer (diol) and has potential in the production of polymers, particularly in the paints, coatings, and lubricants industries. atamanchemicals.comatamanchemicals.com Research has explored the use of fatty acid diethanolamides, including those derived from oleic acid, as bio-based polyols for the synthesis of polyurethane foams. chemistry-chemists.comresearchgate.netcapes.gov.brnih.gov
Diethanolamides synthesized from vegetable oils can be utilized to produce rigid polyurethane foam. chemistry-chemists.comcapes.gov.br The reaction of diethanolamine with natural glycerides can yield diethanolamides suitable for this application. chemistry-chemists.com
Studies have also investigated the synthesis of polyols containing nitrogen and phosphorus from vegetable oil derivatives, such as methyl oleate, through steps including amidation with diethanolamine, epoxidation, and ring-opening reactions. researchgate.net
The intrinsic tertiary amine group in diethanolamide-based polyols can provide an auto-catalytic effect in the synthesis of polyurethane foam, potentially leading to shorter cream and gelation times. nih.gov Research has demonstrated the feasibility of using purified industrial fatty acid diethanolamides as potential polyols for developing high-performance bio-based polyurethane foams. nih.gov
Data on diethanolamide-based polyols in polyurethane synthesis:
| Derivative Type | Role in Polymerization | Potential Application | Noted Property in Polymerization | Source |
| Fatty acid diethanolamides | Bio-based polyol | Rigid polyurethane foams | Auto-catalytic effect | chemistry-chemists.comcapes.gov.brnih.gov |
| Polyols containing N and P | Monomer | Polyurethane films | - | researchgate.net |
Further research is ongoing to explore the full polymerization potential of this compound derivatives in developing sustainable and high-performance polymeric materials.
Sustainable Chemistry Principles and Methodologies in Oleic Diethanolamide Research
Application of the 12 Principles of Green Chemistry
The synthesis and research of oleic diethanolamide can be guided by the 12 principles of green chemistry, a framework designed to promote environmentally friendly chemical processes and products. These principles advocate for waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduce derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. kahedu.edu.in, sigmaaldrich.com, acs.org
Applying these principles to this compound research involves exploring synthetic routes that generate minimal byproducts, using less toxic reagents, and designing the final product for biodegradability. kahedu.edu.in, acs.org, atamanchemicals.com For instance, research into enzymatic synthesis methods aligns with the principle of using catalysis and milder reaction conditions, contributing to energy efficiency and reduced auxiliary substance use. actascientific.com, dost.gov.ph
Atom Economy and Waste Minimization in Synthesis
Atom economy is a key principle of green chemistry that measures how effectively the atoms of the reactants are incorporated into the final desired product. kahedu.edu.in, methodist.edu.in, acs.org Maximizing atom economy in the synthesis of this compound means designing reactions where a higher proportion of the starting materials' atoms end up in the this compound molecule, thereby minimizing waste.
Development of Renewable Feedstocks for this compound Production
The use of renewable feedstocks is a crucial aspect of sustainable chemistry. This compound is typically synthesized from oleic acid and diethanolamine (B148213). atamankimya.com, atamanchemicals.com Oleic acid can be sourced from various vegetable oils, such as palm oil, soybean oil, rapeseed oil, and sunflower seed oil, which are renewable resources. methodist.edu.in, acs.org, rsc.org, infineuminsight.com
Research focuses on utilizing readily available and sustainable sources of oleic acid. Palm oil, for instance, is highlighted as an abundant renewable resource for oleic acid, which can be used for the synthesis of oleic ethanolamide (OEA), a related compound. researchgate.net The availability and price of these oleo feedstocks can be subject to uncertainty based on factors like climate, agricultural practices, and competing demands (e.g., for biodiesel production). infineuminsight.com Therefore, research into utilizing diverse renewable sources and potentially waste streams, such as used cooking oil, for the production of fatty acid diethanolamides contributes to the sustainability of this compound production. researchgate.net
Energy Efficiency in Synthetic Processes
Improving energy efficiency in the synthesis of this compound is a significant goal in sustainable chemistry. Traditional synthesis methods often require high temperatures (160-250 °C) and prolonged reaction times, leading to substantial energy consumption. google.com, , atamankimya.com
Reduction of Auxiliary Substance Use (e.g., Solvents)
Minimizing or eliminating the use of auxiliary substances, particularly solvents, is a core principle of green chemistry aimed at reducing waste and environmental impact. kahedu.edu.in, sigmaaldrich.com Solvents can contribute significantly to the environmental footprint of a chemical process due to their production, use, and disposal.
Research into the synthesis of this compound explores solvent-free systems or the use of greener solvents. Enzymatic synthesis has been investigated under solvent-free conditions, where diethanolamine itself can act as a solvent in some cases. researchgate.net, actascientific.com, researchgate.net While solvent-free enzymatic synthesis might result in slightly lower conversion rates compared to systems using solvents, the environmental benefits of avoiding solvent use can be substantial. researchgate.net, researchgate.net Studies have compared reaction efficiency in different solvents and solvent-free systems to identify more sustainable options. researchgate.net, dost.gov.ph The development of novel synthetic methods that reduce or eliminate the need for traditional organic solvents aligns with the principles of sustainable chemistry. mdpi.com
Future Research Directions and Emerging Paradigms in Oleic Diethanolamide Chemistry
Exploration of Unexplored Synthetic Routes and Catalytic Systems
Current synthesis of oleic diethanolamide typically involves the condensation reaction between oleic acid and diethanolamine (B148213), often at high temperatures (160-182°C) and requiring prolonged heating to remove water. atamankimya.com Alkaline catalysts, such as K₂CO₃-modified zeolites, can enhance the efficiency of this amidation. Enzymatic synthesis using lipases under solvent-free conditions has also been explored, achieving conversions around 61% at lower temperatures (70°C), with diethanolamine acting as a solvent. researchgate.netresearchgate.net
Future research directions in synthesis focus on developing more sustainable and efficient methods. This includes exploring novel catalytic systems beyond traditional alkaline catalysts and immobilized lipases. Investigations into heterogeneous catalysts, organocatalysts, or even biocatalysts from unexplored microbial sources could lead to milder reaction conditions, reduced by-product formation, and improved energy efficiency. The optimization of solvent-free systems remains a key area, aiming to increase conversion rates closer to those achieved with solvents (up to 78%) while maintaining environmental benefits. researchgate.netresearchgate.net Furthermore, exploring continuous flow synthesis methods could offer advantages in terms of reaction control, scalability, and safety compared to traditional batch processes.
Detailed research findings highlight the influence of various parameters on synthesis yield and purity. Studies have optimized molar ratios of oleic acid to diethanolamine, reaction temperature, time, and enzyme amount in enzymatic synthesis. For instance, a 1:1 molar ratio is common, though excess diethanolamine can reduce free amine content. Response Surface Methodology (RSM) has been employed to optimize enzymatic synthesis conditions, analyzing the impact of variables like temperature, reaction time, enzyme amount, substrate molar ratio, and the step of amine addition. researchgate.netresearchgate.net
| Method | Temperature (°C) | Time (h) | Key Parameters | Observed Outcome | Reference |
| Conventional Amidation | 182 | 2 | Molar ratio, heating to remove water, catalyst | High purity, low free DEA | atamankimya.com |
| Enzymatic (Solvent-Free) | 70 | 24 | Enzyme amount, substrate molar ratio, amine addition | ~61% conversion | researchgate.netresearchgate.net |
| Enzymatic (Solvent) | - | - | Optimized conditions | 78% conversion | researchgate.netresearchgate.net |
| Enzymatic (Immobilized Lipase) | Optimized | Optimized | Temperature, time, enzyme amount, substrate ratio | Optimal conversion (e.g., 78.01%) |
Future work could involve kinetic studies of novel catalytic systems to understand reaction mechanisms and identify rate-limiting steps, facilitating further optimization. The development of catalysts with enhanced selectivity towards the desired this compound product, minimizing the formation of by-products like esters, is also crucial.
Advanced Analytical Techniques for Comprehensive Characterization
Comprehensive characterization of this compound is essential to confirm its structure, purity, and understand its behavior in various applications. Routine techniques include Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups like amide bonds, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate molecular structure. researchgate.netias.ac.inmdpi.com Chromatography techniques like HPLC and GC-MS are used to separate and identify components, monitor reaction progress, and analyze derivatives. Surface tension measurements, such as pendant drop or tensiometry, evaluate surfactant efficacy. mdpi.com
Advanced analytical techniques offer deeper insights. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide detailed structural elucidation of this compound and potential impurities or degradation products. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be employed to assess the surface morphology of materials incorporating this compound, particularly relevant in applications like corrosion inhibition or the development of nanostructures.
Thermogravimetric Analysis (TGA) can be used to study the thermal stability of this compound and formulations containing it. ias.ac.in For instance, TGA studies have been conducted on oleic acid diethanolamide surfactants to assess their thermal decomposition profiles. ias.ac.in
Future research should leverage these advanced techniques for a more thorough understanding of this compound. This includes using high-resolution mass spectrometry to identify and quantify trace impurities, which can impact performance and stability. Advanced NMR techniques, such as 2D NMR, can provide more detailed structural information and confirm the configuration of the double bond in the oleic acid chain. Exploring hyphenated techniques combining separation methods with advanced spectroscopic detectors could enable the characterization of complex mixtures containing this compound.
Theoretical and Computational Chemistry for Predictive Modeling
Theoretical and computational chemistry play a vital role in understanding the behavior of molecules and predicting their properties. kallipos.grunibo.it For this compound, computational methods can be applied to model its molecular structure, conformational flexibility, and interactions with other molecules. Quantum chemistry methods can provide insights into the electronic structure and reactivity of the amide group and the unsaturated fatty acid chain. kallipos.gr Molecular mechanics and dynamics simulations can be used to study the behavior of this compound in different environments, such as at interfaces or in solution. kallipos.grunibo.it
Predictive modeling using computational chemistry can aid in several areas:
Predicting physical properties: Computational methods can estimate properties like solubility, critical micelle concentration (CMC), and viscosity, reducing the need for extensive experimental measurements. mdpi.com
Understanding self-assembly: Simulations can model the aggregation behavior of this compound molecules in solution, providing insights into micelle formation and structure, which are crucial for its surfactant properties.
Designing new derivatives: Computational tools can be used to design and predict the properties of novel this compound derivatives with tailored characteristics for specific applications.
Modeling interactions with surfaces: Simulations can investigate how this compound interacts with different surfaces, relevant for applications in corrosion inhibition, lubrication, and material modification. atamanchemicals.com
Studying reaction mechanisms: Computational chemistry can be used to study the mechanisms of synthesis reactions, helping to identify transition states and optimize reaction pathways.
Future research should focus on developing more accurate force fields for molecular dynamics simulations of this compound in complex systems. Integrating computational modeling with experimental data through iterative approaches can refine predictive models and accelerate the design of new materials and processes. Exploring machine learning techniques trained on computational and experimental data could lead to even more powerful predictive capabilities for this compound chemistry.
Integration with Nanoscience and Nanotechnology for Novel Applications
The amphiphilic structure of this compound makes it a promising candidate for integration with nanoscience and nanotechnology. Its ability to act as a surfactant and emulsifier is valuable in the preparation and stabilization of nanoparticles and nanoemulsions. mdpi.comatamanchemicals.com
Current research has explored the use of oleic acid diethanolamide as a surfactant in the development of nanocarriers for enhanced oil recovery processes. mdpi.comatamanchemicals.com Studies have shown that sulfonated polystyrene nanoparticles can act as nanocarriers for oleic acid diethanolamide, reducing surfactant losses and potentially increasing oil recovery. mdpi.com These nanoparticles demonstrated controlled surfactant release when in contact with the oil phase, leading to a significant decrease in the water/oil interfacial tension. mdpi.com
Future research directions include:
Development of this compound-based nanoemulsions: Creating stable nanoemulsions for applications in drug delivery, cosmetics, and food science, leveraging the emulsifying properties of ODEA.
Synthesis of nanoparticles using ODEA as a template or stabilizer: Utilizing this compound to control the size, shape, and stability of various nanoparticles, such as metal nanoparticles or metal oxide nanoparticles like ZnO. pw.edu.pl
Fabrication of functional nanomaterials: Incorporating this compound into the design of nanomaterials with specific properties, such as responsive nanomaterials or targeted delivery systems.
Exploring the interaction of ODEA with biological nanosystems: Investigating the potential of this compound or its derivatives to interact with cell membranes or other biological nanostructures for biomedical applications. Oleic acid, the parent compound, has shown anti-inflammatory activity and is used in nanoparticles for improved stability and cellular internalization. nih.gov
Detailed research findings on nanocarriers for enhanced oil recovery demonstrate the potential of integrating this compound with nanotechnology. The synthesized oleic acid diethanolamide was characterized for its surface tension and interfacial tension properties, confirming its efficacy as a surfactant in this context. mdpi.com
| Nanocarrier Type | Surfactant Used | Application | Key Finding | Reference |
| Sulfonated Polystyrene Nanoparticles | Oleic Acid Diethanolamide | Enhanced Oil Recovery | Controlled surfactant release, significant reduction in water/oil IFT. | mdpi.com |
Future studies should focus on understanding the long-term stability and behavior of this compound-integrated nanomaterials in complex environments. Research into the potential for controlled release of other active compounds from ODEA-based nanocarriers is also a promising avenue.
Development of Smart Materials Incorporating this compound Architectures
The ability of this compound to form organized structures, such as micelles and emulsions, suggests its potential in the development of smart materials. Smart materials are designed to respond to external stimuli, such as temperature, pH, light, or chemical signals.
Future research could explore the incorporation of this compound into various smart material architectures:
Stimuli-responsive gels and polymers: Developing gels or polymers that change their properties (e.g., viscosity, swelling) in response to stimuli, with this compound influencing their structure and behavior.
Self-healing materials: Designing materials that can repair themselves, potentially utilizing the self-assembly properties of this compound to facilitate the repair process.
Responsive coatings and surfaces: Creating coatings or surfaces that can change their wettability, adhesion, or other properties in response to environmental changes, with ODEA contributing to the surface chemistry.
Drug delivery systems with controlled release: Developing smart drug delivery systems where the release of active compounds is triggered by specific stimuli, potentially utilizing ODEA-based nanocarriers or formulations that respond to changes in pH or temperature.
Sensors and actuators: Exploring the use of this compound in the development of sensors that detect specific substances or actuators that respond to external signals.
While specific detailed research findings on smart materials solely incorporating this compound architectures are limited in the provided search results, the fundamental properties of ODEA as a surfactant and its ability to form organized structures lay the groundwork for future exploration in this area. Research on the self-assembly of similar amphiphilic molecules provides a basis for understanding how this compound could be utilized in smart material design.
Q & A
Basic: What are the standard synthesis methods for oleic diethanolamide, and how do reaction parameters influence yield and purity?
Answer:
this compound is typically synthesized via a condensation reaction between oleic acid and diethanolamine (DEA). Key parameters include:
- Molar ratio : A 1:1 molar ratio of oleic acid to DEA is common, though excess DEA may reduce free amine content .
- Temperature : Optimal reaction temperatures range from 160–182°C, with prolonged heating (2–3 hours) to remove water .
- Catalysts : Alkaline catalysts (e.g., K₂CO₃-modified zeolites) enhance amidation efficiency .
- Enzymatic synthesis : Lipases under solvent-free systems achieve ~61% conversion at 70°C, with DEA acting as a solvent .
Data Table :
| Method | Temperature (°C) | Time (h) | Yield/Purity | Key Reference |
|---|---|---|---|---|
| Conventional amidation | 182 | 2 | High purity, low DEA | |
| Enzymatic (solvent-free) | 70 | 24 | 61.35% conversion |
Basic: Which analytical techniques are routinely used to characterize this compound and its derivatives?
Answer:
Common techniques include:
- Chromatography : HPLC and GC-MS separate epoxidized/non-epoxidized diethanolamides and monitor reaction progress .
- Spectroscopy : FTIR confirms amide bond formation (e.g., C=O stretch at ~1640 cm⁻¹) .
- Surface tension measurements : Evaluate surfactant efficacy via pendant drop or tensiometry .
Advanced methods like LC-MS provide structural elucidation, while AFM/SEM assess surface morphology in corrosion studies .
Advanced: How can researchers resolve contradictions in optimal molar ratios for diethanolamide synthesis?
Answer:
Discrepancies arise from differing goals:
- 1:1 ratios (oleic acid:DEA) minimize free DEA, favoring high-purity amides for cosmetics .
- 1:2 ratios may be used industrially for cost efficiency but require post-synthesis purification .
Methodological Approach : - Conduct kinetic studies to track byproduct formation (e.g., esters) .
- Use DOE (Design of Experiments) to optimize ratios for specific applications (e.g., surfactants vs. lubricants) .
Advanced: What experimental design considerations are critical when evaluating this compound’s efficacy in novel applications (e.g., enhanced oil recovery or corrosion inhibition)?
Answer:
Key factors include:
- Surfactant performance : Measure interfacial tension (IFT) at water/oil interfaces; this compound achieves IFT <1.0 mN/m, critical for oil displacement .
- Corrosion inhibition : Use electrochemical impedance spectroscopy (EIS) and mass loss assays in acidic media. CDEA (coconut diethanolamide) shows >80% inhibition efficiency on steel in trichloroacetic acid .
- Lubrication : Compare wear scar radii via four-ball tests; this compound’s hydroxyl groups reduce friction by 78.2% .
Data Contradiction Example : - Hydroxyl-rich surfactants may underperform vs. amine-rich analogs in extreme pressure (e.g., oleic diethylenetriamine reduces friction by 83.6%) .
Basic: How does this compound’s molecular structure contribute to its surfactant and antistatic properties?
Answer:
The molecule’s polar head (diethanolamide) and nonpolar tail (oleic acid) enable:
- Micelle formation : Lowers surface tension in aqueous solutions (e.g., 25–35 mN/m) .
- Antistatic effects : Hydrophilic groups dissipate static charge in polymers and textiles .
- Emulsification : Stabilizes oil-water interfaces in metalworking fluids .
Advanced: What challenges arise in scaling up enzymatic synthesis of this compound, and how can they be mitigated?
Answer:
Challenges :
- Enzyme stability: Lipases denature at high temperatures (>70°C) .
- Viscosity: Excess DEA forms ion pairs, hindering mixing .
Solutions : - Immobilize enzymes on supports (e.g., Na alginate) for reusability .
- Gradual DEA addition and solvent-free systems reduce viscosity .
Basic: What are the regulatory and safety considerations for handling this compound in lab settings?
Answer:
- Toxicity : Classified as non-TSCA for industrial use; avoid inhalation and skin contact .
- Regulatory compliance : Follow EU Cosmetic Ingredient (INCI) guidelines for purity in personal care products .
Advanced: How can computational modeling (e.g., DFT) elucidate this compound’s adsorption mechanisms on metal surfaces?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
